Edonentan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
| Record name | Edonentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210891-04-6 | |
| Record name | Edonentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDONENTAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Edonentan
This document provides a comprehensive overview of the molecular mechanism of action of this compound, a potent and selective endothelin receptor antagonist. It details the signaling pathways involved, presents quantitative data on its receptor affinity and selectivity, and outlines the experimental protocols used for its characterization.
Introduction
This compound (also known as BMS-207940) is a small molecule belonging to the biphenylsulfonamide class of compounds.[1] It is classified as an endothelin receptor antagonist, a class of drugs identified by the '-entan' suffix.[2][3] Specifically, this compound is a highly potent and selective antagonist of the endothelin type A (ET-A) receptor.[4][5] Its development was aimed at treating cardiovascular diseases like heart failure, leveraging the critical role of the endothelin system in vasoconstriction and cell proliferation.
The Endothelin System
The endothelin (ET) system is a crucial signaling pathway in vascular homeostasis. It consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), designated as type A (ET-A) and type B (ET-B).
-
Endothelin Peptides : ET-1 is the most potent vasoconstrictor identified and is primarily produced by vascular endothelial cells. It plays a significant role in maintaining vascular tone and blood pressure.
-
Endothelin Receptors :
-
ET-A Receptors : Located predominantly on vascular smooth muscle cells. Activation of ET-A receptors by ET-1 leads to sustained vasoconstriction and proliferation of smooth muscle cells. ET-A receptors show a higher affinity for ET-1 and ET-2 compared to ET-3.
-
ET-B Receptors : Found on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction. ET-B receptors bind all three endothelin isoforms with equal affinity.
-
Core Mechanism of Action of this compound
This compound exerts its pharmacological effects by competitively and selectively blocking the ET-A receptor. By binding to this receptor, it prevents the endogenous ligand, primarily ET-1, from binding and initiating the downstream signaling cascade.
The primary consequences of this antagonism are:
-
Vasodilation : By inhibiting the potent vasoconstrictive effects of ET-1 on vascular smooth muscle, this compound leads to vasodilation. This action contributes to a reduction in blood pressure.
-
Inhibition of Cell Proliferation : ET-1 is a known mitogen for vascular smooth muscle cells. By blocking the ET-A receptor, this compound inhibits this proliferative signaling, which is a key factor in vascular remodeling associated with diseases like pulmonary arterial hypertension and heart failure.
Signaling Pathways
Endothelin-A (ET-A) Receptor Signaling
The binding of ET-1 to the ET-A receptor, a GPCR, initiates a cascade of intracellular events. The receptor primarily couples to the Gq family of G proteins, but can also interact with Gs and Gi. The canonical Gq pathway involves:
-
G Protein Activation : Ligand binding causes a conformational change in the ET-A receptor, leading to the activation of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation : The increase in intracellular Ca2+ and the presence of DAG activate PKC.
-
Cellular Response : These signaling events culminate in smooth muscle contraction (vasoconstriction) and gene expression changes that promote cell growth and proliferation.
Inhibition by this compound
This compound acts as a competitive antagonist at the ET-A receptor. It occupies the binding site, sterically hindering ET-1 from binding and activating the receptor. This blockade prevents G-protein coupling and the subsequent generation of second messengers, thereby inhibiting the physiological responses associated with ET-A receptor activation.
Quantitative Data
This compound's potency and selectivity have been quantified through various assays. The data highlights its high affinity for the ET-A receptor and significant selectivity over the ET-B receptor.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki (Inhibition Constant) | ET-A | 10 pM | Not Specified | Radioligand Binding | |
| Ki (Inhibition Constant) | ET-B | 810 nM | Not Specified | Radioligand Binding | |
| Selectivity (Ki ET-B / Ki ET-A) | ET-A vs ET-B | 81,000-fold | Not Specified | Calculated |
Experimental Protocols
The characterization of this compound and similar endothelin receptor antagonists involves a suite of in vitro and in vivo experiments.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective : To determine the inhibition constant (Ki) of this compound for ET-A and ET-B receptors.
-
Methodology :
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing high levels of human ET-A or ET-B receptors (e.g., CHO or COS-7 cells).
-
Radioligand : A radiolabeled endothelin ligand, typically [¹²⁵I]-ET-1, is used.
-
Competitive Binding : A fixed concentration of [¹²⁵I]-ET-1 is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A similar scintillation proximity assay (SPA) may also be used, which eliminates the need for a separation step.
-
Functional Vascular Contraction Assay (for pA2 Determination)
This ex vivo assay measures the functional antagonism of a compound against an agonist-induced physiological response.
-
Objective : To determine the functional potency of this compound in inhibiting ET-1-induced vasoconstriction.
-
Methodology :
-
Tissue Preparation : Rings of arteries (e.g., rat aorta or human pulmonary artery) are isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Isometric Force Measurement : The arterial rings are connected to isometric force transducers to continuously record changes in tension (contraction or relaxation).
-
Pre-incubation : Tissues are pre-incubated with either vehicle or various concentrations of this compound for a set period.
-
Cumulative Concentration-Response Curve : A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and recording the steady-state contractile response at each concentration.
-
Data Analysis : The presence of a competitive antagonist like this compound will cause a rightward shift in the ET-1 concentration-response curve. The magnitude of this shift is used to calculate the pA2 value via a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
In Vivo Pressor Response Model
This in vivo assay assesses the ability of an antagonist to block the physiological effects of an agonist in a living animal.
-
Objective : To evaluate the efficacy of this compound in blocking the pressor (blood pressure-increasing) response to big ET-1 or ET-1 in an animal model.
-
Methodology :
-
Animal Model : Anesthetized or pithed rats are commonly used. The animals are instrumented with arterial catheters for direct and continuous measurement of blood pressure.
-
Drug Administration : this compound is administered, often intravenously or orally, at various doses.
-
Agonist Challenge : After a suitable period for drug distribution, a bolus injection of an agonist like big ET-1 (a precursor that is converted to ET-1) is administered intravenously.
-
Blood Pressure Monitoring : The change in mean arterial pressure is recorded.
-
Data Analysis : The inhibitory effect of this compound is quantified by measuring the percentage reduction in the pressor response caused by the agonist challenge compared to the response in vehicle-treated control animals. This allows for the determination of an in vivo dose-response relationship.
-
Conclusion
This compound is a highly potent and selective ET-A receptor antagonist. Its mechanism of action is centered on the competitive blockade of the ET-A receptor, thereby inhibiting the vasoconstrictive and mitogenic signaling pathways initiated by endothelin-1. This targeted action results in vasodilation and attenuation of vascular smooth muscle proliferation. The quantitative data from binding and functional assays confirm its high affinity and selectivity, providing a strong rationale for its investigation in cardiovascular diseases where the endothelin system is pathologically activated. The experimental protocols outlined provide a standard framework for the preclinical evaluation of such targeted therapies.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Edonentan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Edonentan (BMS-207940), a highly potent and selective endothelin-A (ETA) receptor antagonist. This compound's development as a potential therapeutic agent has been guided by a systematic exploration of its chemical structure to optimize its pharmacological profile. This document delves into the core principles of its SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and the Endothelin System
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in various physiological and pathophysiological processes.[1] The biological effects of endothelins are mediated through two G-protein coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Antagonism of the ETA receptor has been a key strategy in the development of therapies for conditions such as pulmonary arterial hypertension, congestive heart failure, and certain cancers.
This compound is a non-peptide, orally active, and highly selective ETA receptor antagonist.[2][3] Its chemical structure, N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, is the culmination of extensive medicinal chemistry efforts aimed at maximizing potency, selectivity, and pharmacokinetic properties.[2]
Core Structure-Activity Relationship of Biphenylsulfonamide Endothelin Antagonists
The foundational structure of this compound is a biphenylsulfonamide scaffold. The exploration of this scaffold has revealed several key structural features that are critical for high-affinity binding to the ETA receptor.
The Biphenyl Core and Ortho-Substitution
Early studies on N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide identified that substitution at the ortho position of the benzene ring led to a novel series of potent ETA antagonists. This led to the development of the biphenylsulfonamides. The spatial arrangement of the two phenyl rings is crucial for optimal receptor interaction.
Substitutions on the Pendant Phenyl Ring
Systematic modification of the second (pendant) phenyl ring demonstrated that specific substitutions significantly enhance binding affinity and functional activity.
-
4'-Position: A hydrophobic group at the 4'-position was found to be optimal for potency. Analogs with an isobutyl or isopropoxyl group at this position exhibited high affinity for the ETA receptor.
-
2'-Position: The introduction of an amino group at the 2'-position also resulted in improved analogs. The combination of a 4'-isobutyl and a 2'-amino substituent yielded an analog with enhanced ETA binding affinity and functional activity. Further optimization of the 2'-position with various substituents, including the group found in this compound, was a key step in its discovery.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its key analogs. The data is primarily derived from radioligand binding assays using cell lines expressing human ETA and ETB receptors.
Table 1: SAR of the 2'-Substituent on the Biphenyl Core
| Compound | 2'-Substituent | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) |
| BMS-193884 | H | 1.4 | 18,700 | ~13,000 |
| Analog 1 | -CH2NH2 | 0.5 | >10,000 | >20,000 |
| Analog 2 | -CH2OH | 2.5 | >10,000 | >4,000 |
| This compound (BMS-207940) | -CH2N(CH3)CO-t-Bu | 0.01 | 810 | 81,000 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: SAR of the 4'-Substituent on the Biphenyl Core
| Compound | 4'-Substituent | ETA Ki (nM) |
| Analog 3 | H | 35 |
| Analog 4 | -OCH(CH3)2 | 2.1 |
| Analog 5 | -CH2CH(CH3)2 | 1.8 |
| Analog 6 (Oxazole) | 2-Oxazolyl | 1.4 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound and its analogs.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human ETA and ETB receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.
-
[125I]ET-1 (radioligand).
-
Test compounds (e.g., this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 µg) are incubated with a fixed concentration of [125I]ET-1 (e.g., 25 pM) and varying concentrations of the test compound.
-
The incubation is carried out in the binding buffer for a specified time and temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]ET-1) is determined from the competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Isolated Blood Vessel)
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit ET-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., from rabbit aorta or carotid artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1).
-
Test compounds.
Procedure:
-
Arterial rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
The tissues are washed, and then incubated with a specific concentration of the test compound (antagonist) for a predetermined period.
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.
-
The potency of the antagonist is determined by the rightward shift of the ET-1 concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated to quantify the antagonist's potency.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the endothelin signaling pathway, a generalized experimental workflow for SAR studies, and the logical relationship in the development of this compound.
References
- 1. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Synthesis of BMS-207940: A Potent and Selective ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-207940, also known as Edonentan, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of BMS-207940, intended for professionals in the field of drug development and cardiovascular research. The document details the synthetic route, experimental protocols for biological evaluation, and a summary of its pharmacological profile.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, ETA and ETB.[5] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor has been a therapeutic target for various cardiovascular diseases, including hypertension and heart failure.
BMS-207940 emerged from a lead optimization program that aimed to improve upon an earlier clinical candidate, BMS-193884. The discovery of BMS-207940 represented a significant advancement, demonstrating substantially increased potency and selectivity for the ETA receptor, along with a favorable pharmacokinetic profile.
Discovery and Rationale for Development
The development of BMS-207940 was driven by the need for a more potent and selective ETA antagonist with improved metabolic stability compared to its predecessor, BMS-193884. Structure-activity relationship (SAR) studies focused on modifications of the biphenylsulfonamide scaffold. A key discovery was that the 3-amino-isoxazole group exhibited significantly better metabolic stability than its 5-regioisomer present in BMS-193884. This finding, combined with optimization of the 2'-substituent on the biphenyl ring system, led to the identification of BMS-207940.
Synthesis of BMS-207940
The synthesis of BMS-207940 is a multi-step process involving the construction of the key biphenylsulfonamide core followed by the introduction of the N,3,3-trimethylbutanamide side chain. The general synthetic approach is outlined below, based on the procedures described in the scientific literature.
Experimental Protocol: Synthesis of BMS-207940
Step 1: Synthesis of the Biphenyl Core
A Suzuki coupling reaction is typically employed to construct the biphenyl core. This involves the reaction of a suitably substituted aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Step 2: Sulfonamide Formation
The resulting biphenyl intermediate is then reacted with a sulfonating agent, followed by conversion to the corresponding sulfonyl chloride. This sulfonyl chloride is subsequently reacted with 4,5-dimethyl-3-isoxazolamine to form the sulfonamide.
Step 3: Introduction of the Side Chain
The final step involves the alkylation of the sulfonamide with a suitable electrophile to introduce the N,3,3-trimethylbutanamide side chain.
Biological Activity and Pharmacological Profile
BMS-207940 is characterized by its exceptional potency and selectivity as an ETA receptor antagonist. Its biological activity has been determined through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
The primary measure of in vitro potency is the binding affinity (Ki) for the ETA receptor. BMS-207940 exhibits a Ki of 10 pM for the human ETA receptor. Importantly, it displays remarkable selectivity, with an 80,000-fold lower affinity for the ETB receptor.
Table 1: In Vitro Activity of BMS-207940 and Comparator
| Compound | ETA Ki (pM) | ETB Ki (nM) | Selectivity (ETB/ETA) |
| BMS-207940 | 10 | 800 | 80,000 |
| BMS-193884 | 1400 | 18700 | 13,357 |
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have demonstrated that BMS-207940 possesses excellent oral bioavailability (100%). It also shows improved systemic clearance and volume of distribution compared to BMS-193884.
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) | Systemic Clearance (Cl) | Volume of Distribution (Vss) |
| BMS-207940 | 100 | Higher than BMS-193884 | Higher than BMS-193884 |
| BMS-193884 | - | - | - |
Experimental Methodologies
ETA Receptor Binding Assay
The binding affinity of BMS-207940 to the ETA receptor was determined using a radioligand binding assay.
Protocol: ETA Receptor Radioligand Binding Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured to confluence.
-
Membrane Preparation: The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (BMS-207940).
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
BMS-207940 exerts its pharmacological effect by competitively blocking the binding of endothelin-1 to the ETA receptor, thereby inhibiting the downstream signaling cascades.
ETA Receptor Signaling Pathway
The activation of the ETA receptor by ET-1 initiates a cascade of intracellular events, primarily through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to vasoconstriction and cell proliferation. BMS-207940 blocks the initial step of this pathway by preventing ET-1 binding.
Caption: ETA receptor signaling pathway and the inhibitory action of BMS-207940.
Experimental and Developmental Workflow
The discovery and preclinical development of BMS-207940 followed a structured workflow, from initial lead optimization to in vivo efficacy studies.
Caption: Preclinical development workflow for BMS-207940.
Conclusion
BMS-207940 represents a successfully designed, highly potent, and selective ETA receptor antagonist with an excellent preclinical profile. Its discovery highlights the importance of strategic lead optimization and the impact of subtle structural modifications on pharmacological properties. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Edonentan and its Role in Endothelin Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Edonentan (BMS-207940) is a highly potent and selective antagonist of the endothelin-A (ETA) receptor. The endothelin system, comprising endothelin peptides and their receptors, is a critical regulator of vascular homeostasis, and its dysregulation is implicated in various cardiovascular and renal diseases. This compound's high affinity and selectivity for the ETA receptor make it a valuable pharmacological tool for investigating the specific roles of ETA-mediated signaling in pathophysiology. This document provides a comprehensive overview of the endothelin signaling pathway, the mechanism of action of this compound, quantitative pharmacological data, and detailed experimental protocols for characterizing endothelin receptor antagonists.
The Endothelin System
The endothelin (ET) system consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor (GPCR) subtypes, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2]
-
Endothelin Peptides: ET-1, primarily produced by vascular endothelial cells, is the most potent endogenous vasoconstrictor known.[1][2] Its synthesis and release are stimulated by factors such as angiotensin II, thrombin, and inflammatory cytokines.[2]
-
Endothelin Receptors: The physiological effects of endothelins are mediated by the ETA and ETB receptors.
-
ETA Receptors: These receptors have a higher affinity for ET-1 and ET-2 than for ET-3. They are predominantly located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction and cell proliferation.
-
ETB Receptors: These receptors bind all three endothelin isoforms with equal affinity. They are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin. ETB receptors are also involved in the clearance of circulating ET-1.
-
Dysregulation of the endothelin system, particularly the overproduction of ET-1, is implicated in the pathogenesis of pulmonary arterial hypertension (PAH), heart failure, hypertension, and chronic kidney disease. This has made endothelin receptors a key target for drug development.
Endothelin Signaling Pathways
Activation of ETA and ETB receptors on smooth muscle cells initiates a cascade of intracellular signaling events, primarily through coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This cascade, along with other pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leads to smooth muscle contraction, cell proliferation, and fibrosis.
Caption: The Endothelin-1 signaling pathway via the ETA receptor.
This compound: A Selective ETA Receptor Antagonist
This compound (BMS-207940) is a non-peptide, orally active, and highly selective ETA receptor antagonist. Its chemical structure was optimized from earlier compounds to achieve high potency and metabolic stability.
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to the ETA receptor, thereby preventing the binding of endogenous ET-1. This blockade inhibits the downstream signaling cascade responsible for vasoconstriction and cellular proliferation. Due to its high selectivity, this compound has minimal effect on the ETB receptor, thus preserving ETB-mediated functions such as nitric oxide production and ET-1 clearance.
Caption: this compound selectively blocks the ETA receptor, inhibiting downstream signaling.
Pharmacological Profile: Quantitative Data
This compound is distinguished by its picomolar affinity for the ETA receptor and a very high selectivity ratio compared to the ETB receptor.
| Parameter | Value | Species | Source |
| ETA Receptor Affinity (Ki) | 10 pM (0.01 nM) | - | |
| ETB Receptor Affinity (Ki) | 810 nM | - | |
| Selectivity Ratio (ETB Ki / ETA Ki) | ~81,000-fold | - | Calculated |
Note: Ki is the inhibition constant, representing the concentration of an antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates higher binding affinity.
Experimental Protocols for Characterizing Endothelin Receptor Antagonists
The characterization of novel endothelin receptor antagonists like this compound involves a suite of in vitro assays to determine their binding affinity (Ki) and functional potency (IC50).
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol determines the affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. A Scintillation Proximity Assay (SPA) is a common high-throughput method that requires no separation of bound and free radioligand.
Objective: To determine the inhibition constant (Ki) of this compound for the ETA receptor.
Materials:
-
Membrane preparations from cells stably expressing human recombinant ETA receptors.
-
Radioligand: [125I]-ET-1.
-
SPA beads coated with wheat germ agglutinin (WGA).
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.
-
Test Compound: this compound, serially diluted.
-
96-well microplates suitable for scintillation counting.
-
Microplate scintillation counter.
Methodology:
-
Reagent Preparation: Reconstitute and dilute all reagents in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: To each well of the microplate, add in order:
-
Assay buffer.
-
WGA-SPA beads.
-
ETA receptor membranes.
-
A fixed, subsaturating concentration of [125I]-ET-1.
-
Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled ET-1 for non-specific binding).
-
-
Incubation: Seal the plate and incubate for a defined period (e.g., 4-6 hours) at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Data Acquisition: Count the plate in a microplate scintillation counter. The signal is generated only when the [125I]-ET-1 is bound to the receptor-membrane complex, which is in turn captured by the SPA bead.
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting competition curve using non-linear regression (sigmoidal dose-response model) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/KD) Where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.
Caption: A typical workflow for determining antagonist binding affinity (Ki).
Protocol 2: Functional Assay (Calcium Mobilization) for IC50 Determination
This protocol measures the functional potency of an antagonist by quantifying its ability to inhibit the agonist-induced physiological response, such as an increase in intracellular calcium.
Objective: To determine the functional inhibitory potency (IC50) of this compound against ET-1-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and 96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: ET-1.
-
Test Compound: this compound, serially diluted.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the ETA-expressing cells into 96-well plates and grow to confluence (typically 24-48 hours).
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of ET-1 (typically an EC80 concentration to ensure a robust signal) into the wells.
-
Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of response against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.
Caption: Workflow for determining the functional potency (IC50) of an antagonist.
Development Status and Conclusion
This compound was developed by Bristol-Myers Squibb as a potential therapeutic agent. While it demonstrated a highly favorable preclinical profile with high potency, selectivity, and oral activity, its clinical development was ultimately discontinued. The reasons for discontinuation are not extensively detailed in the public domain, a fate shared by several endothelin receptor antagonists tested for various indications beyond pulmonary arterial hypertension, often due to lack of efficacy in large trials or safety concerns.
References
In Vitro Characterization of BMS-207940: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-207940, also known as Edonentan, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Developed by Bristol-Myers Squibb, it represents a second-generation compound evolving from earlier endothelin receptor antagonists like BMS-193884.[2] Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and mitogen implicated in various cardiovascular diseases, including hypertension and heart failure. BMS-207940's high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathological roles of the endothelin system and a potential therapeutic agent. This document provides a comprehensive overview of the in vitro characterization of BMS-207940, detailing its binding affinity, selectivity, and the experimental methodologies used for its evaluation.
Core Efficacy and Potency
BMS-207940 exhibits exceptional potency for the human ETA receptor, with a reported inhibitory constant (Ki) of 10 pM.[1] Its selectivity for the ETA receptor over the ETB receptor is a key characteristic, with studies demonstrating an 80,000-fold greater affinity for ETA.[1]
Data Presentation: Binding Affinity and IC50
| Parameter | Value | Receptor | Tissue/Cell Source | Radioligand | Reference |
| Ki | 10 pM | Human ETA | CHO Cells | Not Specified | [1] |
| Selectivity | 80,000-fold | ETA vs. ETB | CHO Cells | Not Specified | |
| IC50 | 4.73 nM | Human ETA | Human Kidney Cortex and Medulla Cell Membranes | [125I]-ET-1 |
Signaling Pathway and Mechanism of Action
BMS-207940 acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). In doing so, it blocks the downstream signaling cascade initiated by the binding of the endogenous ligand, endothelin-1 (ET-1). The primary signaling pathway inhibited by BMS-207940 is depicted below.
Caption: ETA Receptor Signaling Pathway and Inhibition by BMS-207940.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of BMS-207940 have been compiled from the available literature and established methodologies for endothelin receptor antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.
Objective: To determine the inhibitory constant (Ki) of BMS-207940 for the ETA and ETB receptors and to assess its selectivity.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human ETA or ETB receptor. Alternatively, membranes from tissues with high receptor expression, such as human kidney cortex and medulla, can be used.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Test Compound: BMS-207940.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM), and a protease inhibitor cocktail.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of [125I]-ET-1 (usually at or below its Kd value), and varying concentrations of BMS-207940.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of BMS-207940 that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Cell-Based Functional Assays
Objective: To assess the ability of BMS-207940 to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETA receptor.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human ETA receptor (e.g., CHO-ETA, HEK293-ETA).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: BMS-207940.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
-
Fluorescence Plate Reader: A plate reader with the capability to measure fluorescence changes over time (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of BMS-207940 for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a fixed concentration of ET-1 (typically the EC80 concentration) and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence upon ET-1 stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of BMS-207940 is quantified by measuring the reduction in the peak fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of BMS-207940.
Caption: Workflow for Calcium Mobilization Assay.
Conclusion
BMS-207940 is a well-characterized, highly potent, and selective ETA receptor antagonist. Its in vitro profile, defined by its picomolar affinity and significant selectivity, has established it as a critical tool in pharmacological research. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other endothelin receptor modulators, which are crucial for advancing our understanding of the endothelin system and developing novel therapeutics for a range of cardiovascular disorders. Further studies, including detailed functional and electrophysiological assays, would provide a more complete picture of the in vitro pharmacology of BMS-207940.
References
- 1. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-193884 and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Edonentan: A Potent Endothelin A Receptor Antagonist by Bristol Myers Squibb
An In-depth Review of a Promising but Discontinued Cardiovascular Drug Candidate
This technical guide provides a comprehensive overview of the development of Edonentan (BMS-207940), a highly potent and selective endothelin A (ETA) receptor antagonist, by Bristol Myers Squibb. This compound emerged from a dedicated research program aimed at discovering next-generation therapies for cardiovascular diseases, particularly heart failure. While demonstrating significant promise in preclinical studies, its development was ultimately discontinued after Phase II clinical trials. This document details the available preclinical data, the general experimental methodologies employed for this class of compounds, and the likely scientific and clinical context that led to the cessation of its development.
Preclinical Development and Pharmacological Profile
This compound was identified as a promising drug candidate due to its exceptional potency and selectivity for the ETA receptor. These characteristics suggested a potential for targeted therapeutic effects with a reduced risk of side effects associated with the blockade of the endothelin B (ETB) receptor.
In Vitro Receptor Binding and Selectivity
Preclinical evaluations established this compound as an extremely potent antagonist of the ETA receptor.[1] The key binding affinity parameter, the inhibition constant (Ki), was determined to be 10 picomolar (pM).[1][2][3][4] This high affinity indicates that this compound binds to the ETA receptor with very high strength.
Furthermore, this compound demonstrated remarkable selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio of 80,000-fold. This high degree of selectivity was a significant advancement, as it was hypothesized that avoiding the blockade of ETB receptors could prevent potentially deleterious effects.
Table 1: In Vitro Receptor Binding Affinity of this compound (BMS-207940)
| Parameter | Value |
| ETA Receptor Ki | 10 pM |
| ETB Receptor Ki | 810 nM |
| Selectivity (ETA vs. ETB) | 80,000-fold |
Preclinical Pharmacokinetics and In Vivo Efficacy
In animal models, this compound exhibited a favorable pharmacokinetic profile. Studies in rats revealed a superior oral bioavailability of 100%, a significant improvement over earlier compounds. This excellent oral absorption is a critical characteristic for a chronically administered medication.
In vivo studies in rats also confirmed the potent biological activity of this compound. When administered intravenously, it was found to be 30-fold more potent than its predecessor compound, BMS-193884, in blocking the pressor (blood pressure increasing) responses induced by big endothelin-1 (big ET-1). Following oral administration, this compound demonstrated an enhanced duration of action.
Table 2: Preclinical Pharmacokinetic and In Vivo Efficacy Data for this compound in Rats
| Parameter | Result |
| Oral Bioavailability | 100% |
| In Vivo Potency (vs. BMS-193884) | 30-fold greater in blocking big ET-1 pressor responses |
| Duration of Action (oral) | Enhanced relative to BMS-193884 |
Experimental Protocols
While specific, detailed protocols for the studies involving this compound are not publicly available, the methodologies for evaluating endothelin receptor antagonists are well-established. The following sections describe the general experimental procedures that were likely employed by Bristol Myers Squibb during the preclinical development of this compound.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a drug candidate for its target receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for the ETA and ETB receptors.
-
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand Binding: A radiolabeled form of endothelin-1 (e.g., [125I]ET-1) is incubated with the prepared cell membranes.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). This compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration. The amount of radioactivity bound to the receptors is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50). The Ki is then calculated from the IC50 value.
-
In Vivo Pressor Response Model
This in vivo model is used to assess the ability of an endothelin receptor antagonist to block the vasoconstrictive effects of endothelin in a living animal.
-
Objective: To evaluate the in vivo potency and duration of action of this compound in blocking endothelin-induced increases in blood pressure.
-
General Methodology:
-
Animal Model: Typically, conscious, normotensive rats (e.g., Sprague-Dawley) are used.
-
Instrumentation: The animals are surgically instrumented with arterial catheters to allow for continuous monitoring of blood pressure and intravenous catheters for drug and endothelin administration.
-
Drug Administration: this compound is administered either intravenously or orally at various doses.
-
Endothelin Challenge: At specific time points after this compound administration, a challenge dose of big endothelin-1 is administered intravenously. Big ET-1 is a precursor that is converted to the active ET-1 in the body.
-
Blood Pressure Monitoring: The resulting changes in blood pressure (the pressor response) are recorded.
-
Data Analysis: The ability of this compound to inhibit the pressor response to big ET-1 is quantified and compared across different doses and time points.
-
Clinical Development and Discontinuation
This compound entered Phase I clinical trials by April 2002. Following the initial safety and tolerability studies in healthy volunteers, the compound progressed to Phase II trials for the treatment of heart failure. However, in January 2008, Bristol Myers Squibb discontinued the development of this compound for this indication.
The discontinuation of this compound's development was not an isolated event but rather reflected a broader trend of failures for endothelin receptor antagonists in the treatment of heart failure. Large clinical trials with other endothelin antagonists, such as bosentan and darusentan, failed to demonstrate a significant benefit in terms of morbidity and mortality in patients with heart failure. A common adverse effect observed in these trials was fluid retention, which can exacerbate heart failure symptoms. It is highly probable that the this compound clinical trials yielded similar disappointing results, leading to the decision to halt its development.
Mechanism of Action and Signaling Pathway
Endothelin-1 exerts its physiological effects by binding to ETA and ETB receptors, which are G-protein coupled receptors. The ETA receptor is primarily located on vascular smooth muscle cells and is coupled to the Gq family of G-proteins.
Activation of the ETA receptor by endothelin-1 initiates a signaling cascade that leads to vasoconstriction:
-
Gq Protein Activation: Binding of endothelin-1 to the ETA receptor activates the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm.
-
PKC Activation and Vasoconstriction: The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn leads to the contraction of the smooth muscle cell and vasoconstriction.
This compound, as a selective ETA receptor antagonist, blocks the initial step in this pathway by preventing endothelin-1 from binding to and activating the ETA receptor. This inhibition is expected to lead to vasodilation and a reduction in blood pressure.
Conclusion
This compound (BMS-207940) was a testament to the sophisticated drug discovery and development capabilities at Bristol Myers Squibb. It represented a significant achievement in medicinal chemistry, yielding a compound with outstanding potency, selectivity, and oral bioavailability. However, the development of this compound was ultimately overshadowed by the broader failure of the endothelin receptor antagonist class to demonstrate clinical benefit in heart failure. The likely reasons for its discontinuation, including potential lack of efficacy and the risk of adverse effects such as fluid retention, underscore the challenges of translating promising preclinical findings into successful clinical therapies, particularly in complex diseases like heart failure. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the critical importance of both robust preclinical data and conclusive clinical trial outcomes in the long and arduous journey of bringing a new medicine to patients.
References
- 1. Do results of the ENABLE (Endothelin Antagonist Bosentan for Lowering Cardiac Events in Heart Failure) study spell the end for non-selective endothelin antagonism in heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Effect of Endothelin Receptor Antagonism With Bosentan on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the ENABLE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Endothelin receptor antagonists in heart failure: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Edonentan in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan (also known as BMS-207940) is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 10 pM.[1] Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and plays a significant role in the pathophysiology of various cardiovascular diseases, including hypertension. By blocking the ETA receptor, this compound effectively inhibits the pressor effects of ET-1, making it a valuable tool for in vivo research in rodent models of cardiovascular disease.[2] These application notes provide detailed protocols for the in vivo administration of this compound in rats to investigate its pharmacokinetic, pharmacodynamic, and toxicological properties.
Mechanism of Action
This compound is a competitive antagonist of the ETA receptor.[1] The endothelin signaling pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, or ET-3) to their receptors, primarily ETA and ETB receptors. In the context of vasoconstriction, ET-1 binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This compound selectively blocks this interaction at the ETA receptor, thereby preventing vasoconstriction and promoting vasodilation.
Data Presentation
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Oral Bioavailability (F) | 100% | Rat | Oral | |
| Systemic Clearance (Cl) | Improved compared to BMS-193884 | Rat | Not Specified | |
| Volume of Distribution (Vss) | Improved compared to BMS-193884 | Rat | Not Specified |
Note: Cmax, Tmax, AUC, and half-life data for this compound in rats are not currently available in publicly accessible literature. Researchers are advised to perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Efficacy of this compound in a Rat Model of Hypertension
Studies on similar ETA receptor antagonists demonstrate a dose-dependent reduction in blood pressure in hypertensive rat models. The following table is a representative example of how to present efficacy data for this compound in a Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model.
| Treatment Group | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Statistical Significance (p-value) |
| Vehicle Control | - | - | - |
| This compound | 1 | Data to be determined | Data to be determined |
| This compound | 3 | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined |
Note: Researchers should determine the optimal dose range for their specific model and experimental setup.
Toxicological Profile of this compound in Rats
Specific toxicological data such as the LD50 (median lethal dose) and MTD (maximum tolerated dose) for this compound in rats are not publicly available. General guidelines for toxicology studies in rodents should be followed to determine these values.
| Parameter | Value (mg/kg) | Route of Administration | Observation Period |
| LD50 | Data to be determined | Oral/Intravenous | 14 days |
| MTD | Data to be determined | Oral/Intravenous | 28 days |
Experimental Protocols
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
This compound (BMS-207940)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulas for jugular vein catheterization (for intravenous administration and blood sampling)
-
Syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the study. For the intravenous group, surgically implant a cannula into the jugular vein for drug administration and blood sampling. Allow a recovery period of 2-3 days.
-
Dosing:
-
Oral (p.o.) Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage to a group of rats.
-
Intravenous (i.v.) Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection through the jugular vein cannula to another group of rats.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using appropriate software.
Efficacy Study Protocol: DOCA-Salt Hypertensive Rat Model
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in DOCA-salt induced hypertensive rats.
Materials:
-
This compound (BMS-207940)
-
Deoxycorticosterone acetate (DOCA)
-
Saline (1% NaCl) for drinking water
-
Vehicle for this compound
-
Male Sprague-Dawley rats (180-200 g)
-
Telemetry transmitters or tail-cuff system for blood pressure measurement
Procedure:
-
Induction of Hypertension:
-
Anesthetize rats and perform a unilateral nephrectomy.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously.
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly. The hypertensive state is typically established within 4 weeks.
-
-
Treatment:
-
Once hypertension is established, randomize the rats into different treatment groups (vehicle and various doses of this compound, e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
-
Blood Pressure Measurement:
-
Continuously monitor blood pressure and heart rate using telemetry.
-
Alternatively, measure systolic blood pressure at regular intervals using a non-invasive tail-cuff method.
-
-
Data Analysis: Analyze the changes in blood pressure from baseline in each treatment group. Compare the effects of different doses of this compound to the vehicle control.
Acute Oral Toxicity Study Protocol
Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity of this compound in rats.
Materials:
-
This compound (BMS-207940)
-
Vehicle
-
Male and female Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select a range of doses (e.g., 500, 1000, 2000 mg/kg).
-
Administration: Administer a single oral dose of this compound to different groups of rats (n=5 per sex per group). Include a vehicle control group.
-
Observation:
-
Observe the animals closely for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.
-
Record body weights before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis).
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.
Experimental Workflow for In Vivo Efficacy Study in Rats
Caption: Workflow for evaluating this compound's efficacy in a rat hypertension model.
References
Application Notes and Protocols for Edonentan in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Edonentan, a potent and selective endothelin A (ETA) receptor antagonist, in various cell culture assays.[1][2] The information is intended to guide researchers in accurately preparing this compound for in vitro studies and to provide standardized methods for assessing its biological activity.
Introduction
This compound (also known as BMS-207940) is a nonpeptide small molecule that selectively inhibits the ETA receptor with high affinity, exhibiting a Ki of 10 pM.[2][3] The endothelin (ET) system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a crucial role in vasoconstriction and cell proliferation.[4] Consequently, ETA receptor antagonists like this compound are valuable tools for studying the pathophysiology of cardiovascular diseases such as hypertension and heart failure, as well as their potential therapeutic intervention. These protocols detail the preparation of this compound solutions and its application in common cell-based assays to evaluate its antagonistic properties.
Data Presentation
This compound Properties and Storage
| Property | Value | Reference |
| Synonyms | BMS-207940, BMS207940 | |
| Molecular Weight | 536.64 g/mol | |
| Solubility | 55 mg/mL (102.49 mM) in DMSO | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 1 year |
Recommended Working Concentrations for In Vitro Assays
Note: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the concentration of the agonist (e.g., ET-1) used. It is recommended to perform a dose-response curve to determine the IC50 for each specific experimental setup.
| Assay Type | Cell Type | Agonist | Recommended this compound Concentration Range |
| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs), Endothelial Cells (e.g., HUVECs), Cancer Cell Lines (e.g., HT29) | Endothelin-1 (ET-1) | 1 nM - 10 µM |
| Cell Migration | Endothelial Cells (e.g., HUVECs) | Endothelin-1 (ET-1) | 1 nM - 1 µM |
| Calcium Flux | CHO or HEK293 cells stably expressing the human ETA receptor | Endothelin-1 (ET-1) | 0.1 nM - 1 µM |
| Receptor Binding | Membranes from cells expressing ETA receptor | Radiolabeled Endothelin-1 | 1 pM - 100 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Sonicator (optional, but recommended)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the this compound powder vial to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.537 mg of this compound (Molecular Weight = 536.64 g/mol ). c. Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration. d. To facilitate dissolution, vortex the solution thoroughly. Sonication for a few minutes is recommended to ensure complete dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments. d. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%. e. Use the freshly prepared working solutions for your cell culture assays.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on ET-1-induced cell proliferation using a colorimetric MTT assay.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) or other relevant cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions
-
Endothelin-1 (ET-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation: a. After 24 hours, aspirate the complete medium and wash the cells once with PBS. b. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: a. Pre-treat the cells by adding various concentrations of this compound working solutions (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO). b. Incubate for 1 hour at 37°C. c. Following pre-treatment, add ET-1 (e.g., 10 nM final concentration) to stimulate proliferation. Include a negative control group with no ET-1 stimulation. d. Incubate for 24-48 hours at 37°C.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. b. Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Express the results as a percentage of the ET-1 stimulated control and plot the data to determine the IC50 of this compound.
Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
This protocol describes a method to evaluate the inhibitory effect of this compound on ET-1-induced endothelial cell migration using a Boyden chamber assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Serum-free basal medium
-
This compound working solutions
-
Endothelin-1 (ET-1)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: a. Culture HUVECs to 80-90% confluency. b. Serum-starve the cells in basal medium for 4-6 hours before the assay. c. Trypsinize and resuspend the cells in serum-free basal medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of basal medium containing ET-1 (e.g., 10 nM) as a chemoattractant. For the negative control, add basal medium without ET-1. b. In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (1 x 10^4 cells). c. Add different concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the upper chamber along with the cells.
-
Incubation: a. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: a. After incubation, carefully remove the Transwell inserts. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes. d. Wash the inserts with PBS and stain with Crystal Violet solution for 20 minutes. e. Wash the inserts again with water to remove excess stain and allow them to air dry.
-
Quantification: a. Visualize and count the migrated cells in several random fields under a microscope. b. Alternatively, the stain can be eluted with a solubilizing agent (e.g., 10% acetic acid), and the absorbance can be measured.
-
Data Analysis: a. Express the number of migrated cells as a percentage of the ET-1 stimulated control and plot the data to determine the inhibitory effect of this compound.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound blocks the ET-1 signaling pathway.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing this compound's anti-proliferative effects.
References
- 1. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Edonentan in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan (also known as BMS-207940) is a highly potent and selective endothelin-A (ETA) receptor antagonist.[1][2] The endothelin system, particularly the vasoconstrictive and mitogenic effects of endothelin-1 (ET-1) mediated through the ETA receptor, is implicated in the pathophysiology of heart failure.[3][4] Pharmacological blockade of the ETA receptor has been investigated as a therapeutic strategy to mitigate the detrimental effects of ET-1 in heart failure, such as vasoconstriction, cardiac hypertrophy, and fibrosis. This compound, with its high affinity and selectivity for the ETA receptor and excellent oral bioavailability in preclinical species like rats, has been a subject of interest in cardiovascular research.[1]
These application notes provide a summary of the available data on the recommended dosage of this compound in animal models of heart failure and detailed protocols for relevant experiments. Due to the limited publicly available data on this compound in specific heart failure models, information from studies on its pharmacodynamic effects and data from other closely related ETA receptor antagonists are also included for context and guidance in experimental design.
Data Presentation
The following table summarizes the quantitative data on this compound and other relevant ETA receptor antagonists in various animal models.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound (BMS-207940) | Rat (pharmacodynamic study) | 3 µmol/kg (~1.6 mg/kg) | Oral | Enhanced duration of blocking big ET-1 induced pressor response. | |
| A-127722 | Rat (myocardial infarction-induced heart failure) | 10 mg/kg/day | Oral | Did not beneficially alter LV remodeling when initiated early after MI. | |
| FR139317 | Rat (myocardial infarction) | 15-70 mg/kg (total dose) | Intravenous infusion | Reduced infarct size. | |
| BMS-187308 | Rat (pharmacodynamic study) | 10 & 30 µmol/kg | Intravenous | Attenuated pressor responses to exogenous ET-1. |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rat Model of Myocardial Infarction-Induced Heart Failure
This protocol is a representative example based on common methodologies for inducing heart failure in rats and evaluating the therapeutic efficacy of a compound like this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Heart Failure Induction: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture.
-
Successful ligation is confirmed by the observation of pallor in the apical region of the left ventricle.
-
Close the chest and allow the animal to recover.
-
2. Dosing Regimen:
-
Compound: this compound (BMS-207940).
-
Dosage: Based on pharmacodynamic studies, a starting oral dose of 1.6 mg/kg/day can be considered. Dose-ranging studies (e.g., 1, 3, and 10 mg/kg/day) are recommended to determine the optimal therapeutic dose.
-
Formulation: this compound can be formulated for oral gavage. A sample formulation could involve suspending the compound in a vehicle such as 0.5% methylcellulose.
-
Administration: Administer the formulated this compound or vehicle control daily via oral gavage, starting 24 hours post-MI and continuing for the duration of the study (e.g., 4-8 weeks).
3. Efficacy Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before MI), and at specified time points post-MI (e.g., weekly or at the end of the study) to assess cardiac function. Key parameters to measure include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements in anesthetized rats. Insert a catheter into the left ventricle via the right carotid artery to measure:
-
Left ventricular systolic pressure (LVSP)
-
Left ventricular end-diastolic pressure (LVEDP)
-
Maximal rates of pressure rise and fall (+dP/dt and -dP/dt)
-
-
Histopathology: After euthanasia, excise the heart, fix in formalin, and embed in paraffin.
-
Perform Masson's trichrome staining to assess the extent of cardiac fibrosis and infarct size.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate cardiomyocyte hypertrophy.
-
4. Statistical Analysis:
-
Data should be expressed as mean ± SEM.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare between the this compound-treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of Endothelin-1 in Heart Failure
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling pathways that lead to adverse cardiac remodeling in heart failure.
Experimental Workflow for Evaluating this compound in a Heart Failure Model
References
- 1. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in heart failure: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials of endothelin antagonists in heart failure: a question of dose? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edonentan in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan (BMS-207940) is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[1][2] The endothelin system, particularly the ETA receptor, is implicated in various physiological processes, including vasoconstriction and cell proliferation.[3] Dysregulation of this pathway is associated with several cardiovascular diseases, making the ETA receptor a critical target for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets, providing quantitative measures of binding affinity and selectivity.[4][5]
These application notes provide a detailed protocol for utilizing this compound in competitive radioligand binding assays to determine its binding affinity (Ki) for the human ETA receptor.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.
References
- 1. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
Application of BMS-207940 in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-207940 is a highly potent and selective endothelin-A (ETA) receptor antagonist. The endothelin system, particularly the vasoconstrictive effects of endothelin-1 (ET-1) acting on ETA receptors on vascular smooth muscle cells, plays a significant role in the pathophysiology of hypertension.[1][2][3] By selectively blocking the ETA receptor, BMS-207940 effectively inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure. Its high potency, selectivity for the ETA receptor over the ETB receptor, and favorable pharmacokinetic profile in preclinical models make it a valuable tool for investigating the role of the endothelin system in various models of hypertension.[4]
These application notes provide an overview of the use of BMS-207940 in hypertension research, including its mechanism of action, and detailed protocols for in vivo studies.
Mechanism of Action
BMS-207940 exerts its antihypertensive effects by acting as a competitive antagonist at the ETA receptor. In vascular smooth muscle cells, the binding of ET-1 to the ETA receptor initiates a signaling cascade that results in vasoconstriction and cellular proliferation. BMS-207940 blocks this interaction, thereby preventing downstream signaling and promoting vasodilation.
Endothelin-1 Signaling Pathway in Vascular Smooth Muscle Cells
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) in vascular smooth muscle cells and the point of intervention for BMS-207940.
Caption: ET-1 signaling pathway in vascular smooth muscle and BMS-207940's point of action.
Data Presentation
The following tables summarize the key properties and preclinical efficacy of BMS-207940.
Table 1: In Vitro Properties of BMS-207940
| Parameter | Value | Reference |
| ETA Receptor Binding Affinity (Ki) | 10 pM | [4] |
| Selectivity (ETA vs ETB) | 80,000-fold |
Table 2: Preclinical Pharmacokinetics and Efficacy of BMS-207940 in Rats
| Parameter | Route | Dosage | Result | Reference |
| Bioavailability | Oral | N/A | 100% | |
| Potency vs. Big ET-1 Pressor Response | Intravenous | N/A | 30-fold greater than BMS-193884 | |
| Duration of Action | Oral | 3 µmol/kg | Enhanced duration relative to BMS-193884 |
Experimental Protocols
Protocol 1: Evaluation of BMS-207940 in a Big Endothelin-1 (Big ET-1) Induced Pressor Response Model in Rats
This protocol is designed to assess the in vivo potency and duration of action of BMS-207940 in blocking the hypertensive effects of exogenously administered Big ET-1.
Materials:
-
BMS-207940
-
Big Endothelin-1 (human)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Vehicle for BMS-207940 (e.g., 0.5% methylcellulose)
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the surgical procedure.
-
Perform a cut-down incision to expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous administration of compounds.
-
Allow the animal to stabilize for at least 30 minutes after surgery before starting the experiment.
-
-
BMS-207940 Administration:
-
For intravenous administration, dissolve BMS-207940 in a suitable vehicle and administer a bolus dose (e.g., starting from a low dose and escalating).
-
For oral administration, administer BMS-207940 by gavage at a dose of 3 µmol/kg at a predetermined time before the Big ET-1 challenge (e.g., 1, 2, 4, 8, and 24 hours prior) to assess the duration of action.
-
-
Big ET-1 Challenge:
-
Administer a bolus intravenous injection of Big ET-1 at a dose known to produce a submaximal, reproducible pressor response.
-
Continuously record mean arterial pressure (MAP) before and after the Big ET-1 injection until the blood pressure returns to baseline.
-
-
Data Analysis:
-
Calculate the peak increase in MAP in response to the Big ET-1 challenge.
-
In the presence of BMS-207940, calculate the percentage inhibition of the Big ET-1 pressor response compared to the response in vehicle-treated control animals.
-
Generate a dose-response curve to determine the ID50 (the dose of BMS-207940 that causes 50% inhibition of the Big ET-1 response).
-
Experimental Workflow for Big ET-1 Pressor Response Assay
Caption: Workflow for assessing BMS-207940's effect on Big ET-1 induced pressor response.
Protocol 2: Evaluation of the Antihypertensive Efficacy of BMS-207940 in a Spontaneously Hypertensive Rat (SHR) Model
This protocol outlines a chronic study to evaluate the long-term effects of BMS-207940 on blood pressure in a genetically hypertensive rat model.
Materials:
-
BMS-207940
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (e.g., 12-14 weeks of age).
-
Vehicle for BMS-207940 (e.g., 0.5% methylcellulose).
-
Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).
-
Metabolic cages for urine collection (optional).
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate the SHR and WKY rats to the housing conditions for at least one week.
-
If using radiotelemetry, surgically implant the telemetry device and allow for a recovery period of at least one week.
-
Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for several consecutive days to establish a stable baseline.
-
-
Chronic Dosing:
-
Randomly assign SHR to receive either vehicle or BMS-207940. A group of WKY rats should receive the vehicle to serve as normotensive controls.
-
Administer BMS-207940 orally via gavage once daily for a period of several weeks (e.g., 4 weeks). A starting dose of 3 µmol/kg can be used based on initial studies. Dose-ranging studies may be necessary to determine the optimal antihypertensive dose.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals throughout the study (e.g., daily or several times per week).
-
If using the tail-cuff method, ensure proper warming of the rat to detect tail artery pulses and perform measurements at the same time each day to minimize diurnal variations.
-
-
Terminal Procedures (Optional):
-
At the end of the study, collect blood samples for pharmacokinetic analysis of BMS-207940.
-
Collect urine over a 24-hour period using metabolic cages to assess renal function parameters.
-
Harvest tissues such as the heart, aorta, and kidneys for histological analysis or biomarker assessment (e.g., markers of cardiac hypertrophy or renal fibrosis).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group over the course of the study.
-
Compare the blood pressure of the BMS-207940-treated SHR group to the vehicle-treated SHR group and the vehicle-treated WKY group using appropriate statistical analysis (e.g., ANOVA with repeated measures).
-
Analyze any terminal endpoint data (e.g., organ weights, biomarkers).
-
Logical Flow for Chronic Hypertension Study in SHR Model
Caption: Logical flow of a chronic study evaluating BMS-207940 in SHR.
Conclusion
BMS-207940 is a valuable research tool for investigating the role of the endothelin system in hypertension. Its high potency and selectivity for the ETA receptor allow for targeted studies to elucidate the specific contributions of this pathway to blood pressure regulation in various preclinical models. The protocols provided here offer a framework for conducting both acute and chronic studies to characterize the antihypertensive effects of this compound. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data.
References
- 1. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin and its antagonists in hypertension: can we foresee the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Edonentan Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan (also known as BMS-207940) is a highly potent and selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and proliferative diseases. The ETA receptor, a G-protein coupled receptor (GPCR) of the Gq alpha subunit family, is the primary mediator of the pathological effects of endothelin-1 (ET-1). Consequently, antagonizing the ETA receptor with molecules like this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for key cell-based assays to characterize the efficacy of this compound. The described assays are designed to quantify the inhibitory activity of this compound on the ETA receptor-mediated signaling pathway.
Mechanism of Action and Signaling Pathway
Upon binding of its endogenous ligand, endothelin-1 (ET-1), the ETA receptor activates a Gq-protein, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This surge in intracellular calcium is a hallmark of ETA receptor activation and serves as a key measurable endpoint in functional cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Edonentan Administration for Preclinical Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan (also known as BMS-207940) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] The endothelin system, particularly the ETA receptor, is implicated in vasoconstriction and cell proliferation.[3][4] Antagonism of the ETA receptor is a therapeutic strategy investigated for various cardiovascular diseases, including heart failure and pulmonary hypertension.[5] this compound has demonstrated good metabolic stability and oral bioavailability in preclinical rat models.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical toxicology studies. The provided methodologies are based on established guidelines for preclinical safety assessment of small molecules and are intended to guide researchers in designing and executing robust toxicology evaluations.
Disclaimer: Specific preclinical toxicology data for this compound, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available due to the discontinuation of its clinical development. The quantitative data presented in this document are representative examples derived from the toxicological profiles of other selective ETA receptor antagonists and should be used for illustrative purposes only. Actual values for this compound must be determined experimentally.
Mechanism of Action
This compound selectively blocks the ETA receptor, preventing the binding of endothelin-1 (ET-1). This inhibition counteracts the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation.
Caption: this compound's mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for a selective ETA receptor antagonist, which can be used as a reference for designing and interpreting preclinical toxicology studies of this compound.
Table 1: Representative Acute Oral Toxicity Data (LD50) in Rodents
| Species | Strain | Sex | LD50 (mg/kg) | Observations |
| Rat | Sprague-Dawley | Male/Female | > 2000 | No mortality or significant clinical signs of toxicity at the limit dose. |
| Mouse | CD-1 | Male/Female | > 2000 | No mortality or significant clinical signs of toxicity at the limit dose. |
Note: The LD50 is the dose that is lethal to 50% of the test population. For many modern drug candidates, a precise LD50 is not determined; instead, a limit dose is tested.
Table 2: Representative No-Observed-Adverse-Effect-Level (NOAEL) from a 28-Day Repeat-Dose Oral Toxicity Study in Rats
| Dose Group (mg/kg/day) | Sex | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle Control) | Male/Female | No treatment-related findings. | - |
| 10 | Male/Female | No treatment-related adverse effects. | 100 |
| 100 | Male/Female | No treatment-related adverse effects. | |
| 1000 | Male/Female | Vasodilation-related effects (e.g., decreased blood pressure). No target organ toxicity. |
Note: The NOAEL is the highest dose at which no adverse effects are observed.
Experimental Protocols
Formulation Protocol for Oral Administration
This compound is sparingly soluble in water. A suitable vehicle is required for oral administration in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common dosing volume for rats is 5-10 mL/kg.
-
To prepare a vehicle solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline: a. Weigh the required amount of this compound. b. Dissolve the this compound in DMSO. Sonication may be required to aid dissolution. c. Add PEG300 and mix thoroughly until a clear solution is obtained. d. Add Tween 80 and mix until the solution is homogeneous. e. Add saline to the final volume and mix thoroughly.
-
The final formulation should be a clear solution. Prepare fresh daily or determine the stability of the formulation under storage conditions.
Acute Oral Toxicity Study (Single Dose)
This study is designed to determine the potential for acute toxicity and to aid in dose selection for repeat-dose studies.
Caption: Workflow for an acute oral toxicity study.
Protocol:
-
Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old), 5 per sex per dose group.
-
Housing: Acclimatize animals for at least 5 days before dosing. House in standard conditions with ad libitum access to food and water.
-
Dose Levels: Based on preliminary range-finding studies, select at least 3 dose levels (low, mid, high) and a vehicle control group. A limit dose of 2000 mg/kg can be used if low toxicity is expected.
-
Administration: Administer a single dose of the this compound formulation or vehicle via oral gavage.
-
Observations:
-
Observe animals for mortality and clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Repeat-Dose Sub-chronic Oral Toxicity Study (28-Day)
This study provides information on potential target organs of toxicity and helps to establish a NOAEL following repeated administration.
Caption: Workflow for a 28-day repeat-dose toxicity study.
Protocol:
-
Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old), 10 per sex per dose group.
-
Housing: As per the acute toxicity study.
-
Dose Levels: Select at least 3 dose levels and a vehicle control, based on the results of the acute toxicity study. The high dose should produce some evidence of toxicity, while the low dose should be a multiple of the anticipated therapeutic dose.
-
Administration: Administer the this compound formulation or vehicle daily via oral gavage for 28 consecutive days.
-
In-life Observations:
-
Monitor for mortality and clinical signs of toxicity daily.
-
Record body weight and food consumption weekly.
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize all animals and perform a thorough gross necropsy.
-
Record the weights of major organs (e.g., liver, kidneys, heart, spleen, brain).
-
Preserve selected organs and tissues in formalin for histopathological examination.
-
Toxicokinetic Analysis
Toxicokinetic analysis should be integrated into the repeat-dose toxicity study to correlate exposure with toxicological findings.
Protocol:
-
Satellite Groups: Include satellite groups of animals (3-5 per sex per dose group) for blood sampling.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 4, 8, and 24 hours post-dose) on the first and last day of the study.
-
Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
References
Application Notes and Protocols for Measuring the Pharmacokinetic Properties of Edonentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the techniques for measuring the pharmacokinetic properties of Edonentan, a potent and selective endothelin A (ETA) receptor antagonist.[1][2] This document includes detailed protocols for conducting in vivo pharmacokinetic studies in a preclinical rat model, methods for the bioanalysis of this compound in plasma samples using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and representative pharmacokinetic data. Additionally, it features diagrams illustrating the endothelin A receptor signaling pathway and the experimental workflow for a typical pharmacokinetic study. While specific pharmacokinetic data for this compound is not publicly available, the information presented herein is based on established methodologies for similar compounds in its class, such as bosentan, ambrisentan, and macitentan.[3][4][5]
Introduction to this compound
This compound is a synthetic, non-peptide small molecule that acts as a highly potent and selective antagonist of the endothelin A (ETA) receptor. The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a crucial role in vasoconstriction and cell proliferation. By blocking this interaction, this compound induces vasodilation and is therefore of interest for the treatment of various cardiovascular diseases, including pulmonary arterial hypertension. Preclinical studies in rats have indicated that this compound possesses favorable pharmacokinetic characteristics, including high oral bioavailability. Accurate and precise measurement of this compound concentrations in biological matrices is essential for its preclinical and clinical development, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
Representative Pharmacokinetic Data of this compound in Rats
While specific quantitative pharmacokinetic data for this compound has not been published, the following table provides representative values based on the known high oral bioavailability of this compound in rats (100%) and data from other orally administered endothelin receptor antagonists in the same species. These values are intended to serve as a guide for study design and data interpretation.
| Parameter | Unit | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ng/mL | 1500 | 2500 |
| Tmax | h | 0.1 | 1.5 |
| AUC(0-t) | ng·h/mL | 3500 | 28000 |
| AUC(0-inf) | ng·h/mL | 3600 | 29000 |
| t1/2 | h | 4.5 | 5.0 |
| CL | L/h/kg | 0.28 | - |
| Vd | L/kg | 1.8 | - |
| F (%) | % | - | ~100 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study of this compound in Sprague-Dawley rats.
3.1.1. Materials
-
This compound
-
Vehicle for dosing (e.g., 0.5% w/v methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection tubes (containing K2EDTA as anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
3.1.2. Study Design
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.
-
IV Group: Administer this compound at a dose of 1 mg/kg via the tail vein.
-
PO Group: Administer this compound at a dose of 10 mg/kg by oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Immediately place blood samples into K2EDTA-containing tubes and keep on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
Bioanalytical Method for this compound in Rat Plasma by HPLC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound in rat plasma.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Telmisartan (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (blank)
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.2.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Telmisartan, 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.
3.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be determined by direct infusion of the compound |
| MRM Transition (Telmisartan - IS) | m/z 515.2 -> 276.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
3.2.5. Data Analysis
-
Quantify this compound concentrations using a calibration curve prepared in blank rat plasma.
-
Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Endothelin A Receptor Signaling Pathway
References
Application Notes and Protocols for Studying Edonentan in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan is a potent and selective endothelin-A (ETA) receptor antagonist that holds significant promise for the investigation and potential treatment of cardiovascular diseases, particularly heart failure.[1] The endothelin system, with its primary mediator endothelin-1 (ET-1), plays a crucial role in cardiovascular homeostasis and pathophysiology. ET-1 is one of the most potent endogenous vasoconstrictors known and also exhibits mitogenic properties, contributing to processes like cardiac hypertrophy and remodeling.[2] In the heart, the effects of ET-1 are predominantly mediated by the ETA receptor, which is coupled to Gq proteins.[3] Activation of this pathway initiates a signaling cascade involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to increased intracellular calcium, positive inotropic effects, and gene expression changes associated with cardiac hypertrophy.
The isolated heart preparation, particularly the Langendorff apparatus, offers a powerful ex vivo model to study the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohumoral influences.[4][5] This preparation allows for the precise control of experimental conditions and the detailed measurement of cardiac function. These application notes provide detailed protocols for utilizing the isolated heart preparation to characterize the pharmacological profile of this compound.
Signaling Pathways
The signaling cascade initiated by the binding of ET-1 to the ETA receptor in cardiomyocytes is a key target for this compound. Understanding this pathway is crucial for interpreting experimental results.
Caption: Endothelin-1 signaling pathway in cardiomyocytes and the inhibitory action of this compound.
Experimental Protocols
Langendorff Isolated Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a rodent heart using the Langendorff method.
Materials:
-
Rodent (rat or guinea pig)
-
Heparin
-
Anesthetic (e.g., pentobarbital sodium)
-
Krebs-Henseleit buffer (see composition below), gassed with 95% O2 / 5% CO2
-
Langendorff apparatus (including perfusion reservoir, water jacket for temperature control, bubble trap, and aortic cannula)
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Krebs-Henseleit Buffer Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta with a ligature and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg for a rat heart) and temperature (37°C).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumic ventricular pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline hemodynamic parameters should be recorded.
Experimental Workflow for Evaluating this compound
This workflow outlines the steps to assess the antagonistic effects of this compound against ET-1-induced cardiac responses.
Caption: Experimental workflow for assessing this compound's antagonism of ET-1 effects.
Protocol:
-
Stabilization: Following the Langendorff preparation, allow the heart to stabilize for 20-30 minutes.
-
Baseline Recording: Record baseline hemodynamic parameters, including:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Maximum rate of pressure development (+dP/dt_max)
-
Maximum rate of pressure decay (-dP/dt_max)
-
-
Experimental Groups:
-
Control Group: Administer the vehicle for this compound.
-
This compound Groups: Pre-treat hearts with varying concentrations of this compound for a specified duration (e.g., 15-20 minutes).
-
-
ET-1 Challenge: After the pre-treatment period, administer cumulative concentrations of ET-1 to the perfusion buffer. A typical dose range for ET-1 to induce significant vasoconstriction and inotropic effects is 0.04 to 400 pmol as a bolus injection.
-
Data Recording: Continuously record all hemodynamic parameters throughout the ET-1 administration.
-
Data Analysis: Compare the dose-response curves for ET-1 in the control and this compound-treated groups to determine the antagonistic potency of this compound.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups. The following tables provide an illustrative example of how to present the data.
Table 1: Baseline Hemodynamic Parameters
| Group | LVDP (mmHg) | HR (bpm) | CF (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| Control (Vehicle) | 105 ± 5 | 280 ± 10 | 12.5 ± 1.0 | 2500 ± 150 | -2000 ± 120 |
| This compound (1 µM) | 103 ± 6 | 275 ± 12 | 12.8 ± 1.2 | 2450 ± 160 | -1950 ± 130 |
| This compound (10 µM) | 101 ± 5 | 272 ± 11 | 13.0 ± 1.1 | 2400 ± 140 | -1900 ± 110 |
Values are presented as mean ± SEM.
Table 2: Effect of this compound on ET-1-Induced Changes in Coronary Flow
| ET-1 Concentration (pmol) | % Decrease in Coronary Flow (Control) | % Decrease in Coronary Flow (this compound 1 µM) | % Decrease in Coronary Flow (this compound 10 µM) |
| 4 | 15 ± 3 | 5 ± 1 | 2 ± 1 |
| 40 | 45 ± 5 | 15 ± 2 | 7 ± 2 |
| 400 | 85 ± 7 | 30 ± 4 | 12 ± 3 |
*p < 0.05 vs. Control. Values are presented as mean ± SEM.
Table 3: Effect of this compound on ET-1-Induced Changes in Left Ventricular Developed Pressure (LVDP)
| ET-1 Concentration (pmol) | % Increase in LVDP (Control) | % Increase in LVDP (this compound 1 µM) | % Increase in LVDP (this compound 10 µM) |
| 4 | 10 ± 2 | 3 ± 1 | 1 ± 1 |
| 40 | 35 ± 4 | 12 ± 2 | 5 ± 2 |
| 400 | 60 ± 6 | 20 ± 3 | 8 ± 3 |
*p < 0.05 vs. Control. Values are presented as mean ± SEM.
Conclusion
The use of isolated heart preparations provides a robust and reproducible method for the preclinical evaluation of this compound. By following these detailed protocols, researchers can effectively characterize the dose-dependent antagonistic effects of this compound on the cardiac actions of endothelin-1. The provided templates for data presentation and visualization of signaling pathways and experimental workflows will aid in the clear and concise communication of findings. This experimental approach is invaluable for understanding the therapeutic potential of ETA receptor antagonists in cardiovascular disease.
References
- 1. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of endothelin-1 in isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endothelin receptor antagonist decreases ischemia/reperfusion-induced tumor necrosis factor production in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Edonentan to Inhibit Endothelin-1-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent, 21-amino acid vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure.[1][2] Its effects are mediated through the activation of two G-protein coupled receptors: endothelin receptor type A (ETA) and type B (ETB).[1][3] The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction.[1] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including hypertension and heart failure.
Edonentan (BMS-207940) is a highly potent and selective antagonist of the ETA receptor. Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the ET-1/ETA receptor pathway and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound to block ET-1-induced vasoconstriction in both in vitro and in vivo experimental models.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and the typical effective concentrations of Endothelin-1 used in vasoconstriction studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 10 pM | - | For the ETA receptor. |
| Selectivity | >80,000-fold | - | For ETA over ETB receptors. |
| Oral Bioavailability | ~100% | Rat | Demonstrates excellent oral absorption in preclinical models. |
| In Vivo Efficacy | 3-10 µmol/kg (oral) | Rat | Effective in blocking big ET-1-induced pressor responses. |
Table 2: Endothelin-1 Concentration Ranges for Vasoconstriction Assays
| Experimental Model | ET-1 Concentration Range | Typical EC50 | Reference Tissue/Model |
| In Vitro (Isolated Aortic Rings) | 10⁻¹¹ M to 10⁻⁷ M | ~1-10 nM | Rat Thoracic Aorta |
| In Vivo (Blood Pressure) | 0.5 - 50 ng/kg/min (infusion) | - | Conscious Rats |
Signaling Pathway and Experimental Workflow
Endothelin-1 Signaling Pathway in Vasoconstriction
Endothelin-1, upon binding to the ETA receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent vasoconstriction.
Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.
Experimental Workflow for In Vitro Vasoconstriction Assay
The following diagram outlines the key steps involved in assessing the inhibitory effect of this compound on ET-1-induced vasoconstriction using an isolated blood vessel preparation.
Caption: Workflow for assessing this compound's effect on ET-1 vasoconstriction in vitro.
Experimental Protocols
In Vitro Protocol: Inhibition of ET-1-Induced Vasoconstriction in Isolated Rat Aortic Rings
This protocol describes the use of wire myography to assess the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated rat thoracic aortic rings.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1
-
Endothelin-1 (ET-1)
-
This compound
-
Potassium Chloride (KCl)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools (forceps, scissors)
-
Petri dish with cold, carbogen-gassed PSS
Procedure:
-
Tissue Preparation:
-
Euthanize the rat using an approved method.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold, carbogen-gassed PSS.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings on the wires of the myograph chambers filled with PSS.
-
Maintain the PSS at 37°C and continuously bubble with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension (typically 1.5-2.0 g), washing with fresh PSS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check (Optional but Recommended):
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed.
-
-
Experimental Protocol:
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-incubate the aortic rings with either vehicle (e.g., DMSO) or different concentrations of this compound for 30-60 minutes.
-
Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M) to the organ bath at appropriate intervals.
-
Record the isometric tension developed by the aortic rings.
-
-
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Plot the ET-1 concentration-response curves in the absence and presence of this compound.
-
Calculate the EC50 value for ET-1 in each condition.
-
To quantify the potency of this compound, calculate the IC50 value (the concentration of this compound that causes a 50% inhibition of the maximal ET-1 response) or perform a Schild analysis to determine the pA2 value.
-
In Vivo Protocol: Reversal of ET-1-Induced Hypertension in Rats
This protocol outlines a method to evaluate the efficacy of this compound in blocking the pressor effects of an ET-1 infusion in conscious, cannulated rats.
Materials and Reagents:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Surgical instruments for catheter implantation.
-
Arterial and venous catheters.
-
Blood pressure transducer and recording system.
-
Infusion pump.
-
Endothelin-1 (ET-1).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose for oral gavage or a suitable vehicle for intravenous administration).
-
Heparinized saline.
Procedure:
-
Animal Preparation and Catheter Implantation:
-
Anesthetize the rats.
-
Surgically implant a catheter into the carotid artery or femoral artery for blood pressure measurement and another catheter into the jugular vein or femoral vein for drug administration.
-
Exteriorize the catheters at the back of the neck and allow the animals to recover for at least 48 hours.
-
-
Blood Pressure Measurement:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) and heart rate.
-
-
ET-1 Challenge:
-
Once a stable baseline blood pressure is established, begin an intravenous infusion of ET-1 at a dose known to cause a significant and sustained increase in blood pressure (e.g., 5-20 pmol/kg/min).
-
Monitor the rise in blood pressure until a plateau is reached.
-
-
This compound Administration:
-
Administer this compound either orally (e.g., 3-10 mg/kg) or intravenously (e.g., 1-3 mg/kg) via the venous catheter. A vehicle control group should be included.
-
Continuously monitor blood pressure and heart rate for several hours post-administration to observe the reversal of the ET-1-induced pressor effect.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (ΔMAP) from baseline in response to the ET-1 infusion.
-
Determine the magnitude and duration of the reduction in blood pressure following this compound administration.
-
Compare the blood pressure response in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Conclusion
This compound is a powerful and selective tool for elucidating the role of the ETA receptor in ET-1-mediated vasoconstriction. The protocols outlined in these application notes provide a framework for robust and reproducible in vitro and in vivo studies. Careful adherence to these methodologies will enable researchers to accurately quantify the inhibitory effects of this compound and further explore the therapeutic potential of ETA receptor antagonism in cardiovascular diseases.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Edonentan solubility issues in DMSO
Technical Support Center: Edonentan
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as BMS-207940, is a potent and selective antagonist for the endothelin A (ETA) receptor, with a Ki (inhibitor constant) of 10 pM.[1][2] It is classified as a biphenylsulfonamide endothelin receptor antagonist.[1] The molecular weight of this compound is 536.64 g/mol .[3]
Q2: What is the known solubility of this compound in DMSO?
This compound has a reported solubility of 55 mg/mL in DMSO, which is equivalent to a concentration of 102.49 mM.[3] Achieving this concentration may require sonication.
Q3: My this compound is not dissolving completely in DMSO, even at a concentration below the reported solubility limit. What are the initial troubleshooting steps?
If you encounter solubility issues, systematically assess the following factors:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve organic compounds. Always use fresh, anhydrous, high-purity DMSO from an unopened bottle.
-
Ensure Compound Integrity: Verify the purity and identity of your this compound sample to rule out degradation or the presence of impurities.
-
Apply Gentle Energy: If the compound does not dissolve with simple vortexing, use a water bath sonicator for 10-15 minutes to provide mechanical agitation. This can help break up compound aggregates.
-
Use Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. Increased temperature can improve the solubility of many compounds. However, avoid excessive heat to prevent potential degradation.
Q4: I've tried the initial steps, but my this compound solution is still cloudy or has visible particles. What's next?
If the initial steps fail, consider the following:
-
Concentration Check: Your desired concentration may be too high for the specific conditions (e.g., temperature, DMSO water content). Try preparing a more dilute stock solution, for instance, 5 mM or 1 mM, to see if the compound dissolves completely.
-
Extended Sonication: Some compounds require more energy to dissolve. Continue to sonicate the vial in a water bath, checking for clarity at regular intervals.
Q5: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?
This is a common issue for compounds with low aqueous solubility.
-
Lower Final Concentration: The most direct solution is to reduce the final concentration of this compound in your aqueous medium.
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution. A small amount of DMSO added to the buffer beforehand can also help.
-
Co-solvents: For in vivo experiments, co-solvents like PEG300, Tween 80, or corn oil can be used in the final formulation to maintain solubility. Ensure the final DMSO concentration is low (typically <0.5% for cell-based assays) to avoid cellular toxicity.
Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Synonyms | BMS-207940, BMS 207940 | |
| Molecular Formula | C28H32N4O5S | |
| Molecular Weight | 536.64 g/mol | |
| Mechanism of Action | Endothelin A (ETA) Receptor Antagonist | |
| Ki Value | 10 pM | |
| Solubility in DMSO | 55 mg/mL (102.49 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a bottle of fresh, anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW: 536.64 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 536.64 g/mol ) / 0.010 mol/L * 1,000,000 = 186.3 µL
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume (186.3 µL) of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Sonication: If solid particles remain, place the vial in a water bath sonicator for 10-15 minutes. Visually inspect for clarity.
-
Gentle Heating (Optional): If the solution is still not clear, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Caption: Workflow for dissolving this compound in DMSO.
This compound's Mechanism of Action: ETA Receptor Signaling
Caption: this compound blocks the Endothelin-1 signaling pathway.
References
Optimizing Edonentan dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Edonentan dosage to minimize off-target and adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BMS-207940) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor.[3] ETA receptors are primarily located on vascular smooth muscle cells, and their activation by ET-1 leads to profound vasoconstriction.[4] By selectively inhibiting this interaction, this compound induces vasodilation and has been studied for its potential therapeutic effects in cardiovascular diseases like heart failure.[3]
Q2: What are the known off-target or adverse effects associated with this compound and other selective ETA antagonists?
While this compound is highly selective for the ETA receptor, the class of endothelin receptor antagonists (ERAs) is associated with several clinically significant adverse effects. Researchers should monitor for these potential outcomes in their experiments. A meta-analysis of 24 randomized controlled trials involving 4,894 patients identified the main adverse effects of ERAs as:
-
Peripheral Edema: A common side effect associated with both selective and dual ERAs.
-
Anemia: A decrease in hemoglobin or red blood cell count has been observed with ERA treatment.
-
Abnormal Liver Function: Elevated liver transaminases (hepatic transaminitis) are a concern, particularly with the dual antagonist bosentan.
Q3: How does this compound's receptor selectivity profile influence its off-target potential?
This compound's high selectivity is a key feature designed to minimize direct off-target receptor binding. It demonstrates an 80,000-fold greater affinity for the ETA receptor compared to the ETB receptor. This high degree of selectivity means that at therapeutic concentrations, this compound is unlikely to cause effects by directly blocking ETB receptors. However, this selectivity can lead to indirect or mechanism-based adverse effects. By blocking the ETA receptor, circulating levels of ET-1 may rise, leading to overstimulation of the unblocked ETB receptors, which is hypothesized to contribute to effects like fluid retention.
Q4: What is the proposed mechanism behind peripheral edema associated with selective ETA antagonists?
The development of edema with selective ETA antagonists is a complex phenomenon not fully understood. A leading hypothesis involves the consequences of unopposed ETB receptor stimulation. When ETA receptors are blocked, the body may increase the production of ET-1. This elevated ET-1 can then excessively activate ETB receptors on endothelial cells. While ETB activation can promote vasodilation through nitric oxide release, it has also been proposed to increase vascular permeability, leading to fluid shifting from the intravascular space to the interstitium, resulting in edema.
Q5: How should I design a preclinical study to determine the optimal dose of this compound?
A well-designed dose-optimization study aims to find the lowest effective dose with the most tolerable safety profile. The process should involve several stages:
-
In Vitro Characterization: Confirm the potency (Ki/IC50) and selectivity of your batch of this compound against ETA and ETB receptors.
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model to establish a dosing regimen (e.g., oral, IV) and frequency.
-
Dose-Ranging Efficacy Study: In a relevant disease model (e.g., a model of hypertension), test a range of doses. Start with a dose expected to provide minimal target engagement and escalate to a dose expected to provide full target saturation. The goal is to identify a dose-response relationship for the desired therapeutic effect.
-
Toxicity and Safety Monitoring: Concurrently with the efficacy study, monitor animals for the common ERA-associated adverse effects (edema, anemia, liver function). This allows for the establishment of a therapeutic window.
Q6: What biomarkers can be used to monitor for on-target effects and potential off-target toxicities?
Monitoring relevant biomarkers is crucial for assessing the activity and safety of this compound in your experiments.
-
On-Target Efficacy Biomarkers: These will depend on your model but could include blood pressure measurement in a hypertension model, or hemodynamic parameters in a heart failure model.
-
Safety & Toxicity Biomarkers:
-
Fluid Retention/Edema: Daily body weight measurements and clinical observation for swelling.
-
Liver Function: Periodic blood sampling to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Anemia: Complete blood counts (CBCs) to monitor hemoglobin, hematocrit, and red blood cell counts.
-
ET-1 Levels: Measuring plasma ET-1 can serve as a pharmacodynamic biomarker, as ETA blockade often leads to a compensatory increase in circulating ET-1.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity
This table summarizes the in vitro binding affinity of this compound for the human endothelin A (ETA) and endothelin B (ETB) receptors. The high ratio of Ki values demonstrates its significant selectivity.
| Receptor Target | Binding Affinity (Ki) | Selectivity (ETB Ki / ETA Ki) |
| ETA Receptor | 10 pM | \multirow{2}{*}{80,000-fold} |
| ETB Receptor | 810 nM |
Diagrams
Caption: Endothelin-1 (ET-1) signaling pathway and the action of this compound.
Caption: Preclinical workflow for this compound dose optimization.
Troubleshooting Guides
Problem: I am observing significant edema or rapid weight gain in my animal models after dosing with this compound.
| Potential Cause | Troubleshooting Steps |
| 1. Dose is too high | Even with high selectivity, supra-therapeutic doses can lead to exaggerated pharmacologic effects. Solution: Reduce the dose to the lowest effective level determined in your dose-response studies. Ensure the current dose is not resulting in Cmax levels that could lead to off-target effects. |
| 2. Mechanism-based effect | Edema is a known class effect of selective ETA antagonists, potentially from unopposed ETB stimulation. Solution: Concurrently monitor a pharmacodynamic marker (like plasma ET-1) and a therapeutic marker (like blood pressure). Determine if edema occurs only at doses that provide maximal therapeutic benefit. Consider if a lower dose with acceptable efficacy can mitigate the edema. |
| 3. Model-specific sensitivity | The animal strain or disease model may have a unique sensitivity to endothelin pathway modulation. Solution: Review literature for your specific model's response to ERAs. If possible, test in a different animal model or strain to see if the effect is consistent. |
| 4. Compound formulation issue | The vehicle or excipients in your formulation could be contributing to fluid retention. Solution: Dose a control group with the vehicle alone to rule out any effects from the formulation itself. |
Problem: My results show unexpected cardiovascular effects, such as an initial increase in blood pressure or inconsistent blood pressure lowering.
| Potential Cause | Troubleshooting Steps |
| 1. PK/PD Mismatch | The timing of your measurements may not align with the peak concentration (Cmax) and receptor occupancy of the drug. Solution: Conduct a time-course study, measuring cardiovascular parameters at multiple time points after a single dose to map the hemodynamic effects against the drug's known PK profile. |
| 2. Compensatory mechanism activation | Blockade of ETA can trigger reflex mechanisms, such as activation of the renin-angiotensin system, which could counteract the vasodilation. Solution: Measure markers of other vasoactive systems (e.g., plasma renin activity) to investigate compensatory responses. |
| 3. ETB receptor-mediated effects | In certain vascular beds, the balance of ETA/ETB receptor expression can be complex. High circulating ET-1 from ETA blockade could stimulate ETB receptors on smooth muscle, causing transient vasoconstriction. Solution: This is a complex mechanistic question. In vitro experiments using isolated blood vessels from your animal model could help dissect the relative contributions of ETA and ETB receptors in that specific tissue. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine Selectivity Profile
Objective: To quantify the binding affinity (Ki) of this compound for human ETA and ETB receptors to verify its selectivity.
Methodology:
-
Materials:
-
Membrane preparations from cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
-
Procedure (Competition Binding Assay):
-
In a 96-well plate, combine assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration), and varying concentrations of this compound.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add 1 µM unlabeled ET-1.
-
Add the receptor membrane preparation to each well to initiate the binding reaction.
-
Incubate at 25°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Monitoring for Common ERA-Associated Adverse Effects in Preclinical Models
Objective: To assess the safety profile of this compound in a chronic in vivo study by monitoring for edema, anemia, and hepatotoxicity.
Methodology:
-
Animal Model: Use a relevant disease model (e.g., spontaneously hypertensive rat) for a chronic study (e.g., 4 weeks). Include a vehicle control group and at least three dose groups of this compound (low, medium, high).
-
Procedure:
-
Baseline Measurements: Before starting the treatment, record baseline body weight, and collect blood for a complete blood count (CBC) and liver function tests (ALT, AST).
-
Daily Monitoring:
-
Record the body weight of each animal daily. A sudden, sustained increase in weight relative to the control group is indicative of fluid retention.
-
Perform a daily clinical observation, checking for signs of peripheral edema (e.g., swelling of the paws).
-
-
Weekly Monitoring:
-
Collect a small volume of blood (e.g., via tail vein) for CBC analysis. Monitor for trends in hemoglobin, hematocrit, and red blood cell count compared to the control group.
-
-
Bi-weekly or End-of-Study Monitoring:
-
Collect blood for measurement of serum ALT and AST to assess liver function.
-
-
-
Data Analysis:
-
For each parameter, compare the measurements from the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Plot the mean body weight change, hemoglobin levels, and liver enzyme levels over time for each group.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for each monitored parameter. This data is critical for establishing the therapeutic window.
-
References
How to address the limited oral bioavailability of Edonentan in specific models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering challenges with the oral bioavailability of Edonentan in specific experimental models.
Overview
This compound is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3] While some preclinical data in rats suggest high oral bioavailability, researchers may encounter variability or limitations depending on the specific animal model, formulation, and experimental conditions. This guide offers potential strategies and troubleshooting tips to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Some sources indicate that this compound exhibits high oral bioavailability, potentially up to 100%, in rat models.[3] However, oral bioavailability can be influenced by numerous factors, including the animal species, formulation, and gastrointestinal conditions. If you are observing lower than expected bioavailability, it may be due to model-specific factors.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of a compound is crucial for addressing bioavailability challenges.
| Property | Value | Source |
| Molecular Weight | 536.6 g/mol | [4] |
| Calculated LogP (XLogP3) | 4.6 | |
| Solubility | Soluble in DMSO (55 mg/mL) |
A high LogP suggests that this compound is lipophilic, which can sometimes be associated with poor aqueous solubility, potentially impacting dissolution and absorption.
Q3: How does this compound's metabolism affect its bioavailability?
Detailed metabolic pathways for this compound are not extensively published in the readily available literature. For other endothelin receptor antagonists like bosentan, metabolism is primarily hepatic via cytochrome P450 enzymes (CYP2C9 and CYP3A). If this compound undergoes significant first-pass metabolism in the liver or gut wall in a specific model, this could reduce its oral bioavailability.
Troubleshooting Guide: Addressing Limited Oral Bioavailability
If you are experiencing limited oral bioavailability of this compound in your specific model, consider the following troubleshooting steps.
Formulation and Solubilization
Poor aqueous solubility can be a primary reason for low oral bioavailability.
Issue: Incomplete dissolution of this compound in the gastrointestinal tract.
Troubleshooting Strategies:
-
Co-solvents: For preclinical studies, this compound can be formulated with co-solvents such as PEG300, PEG400, or Tween 80 to improve its solubility.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymeric carrier can enhance its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
Permeability and Efflux
Even if dissolved, the drug must permeate the intestinal wall to reach systemic circulation.
Issue: Poor membrane permeability or active efflux back into the intestinal lumen.
Troubleshooting Strategies:
-
Permeation Enhancers: These excipients can transiently alter the intestinal epithelium to increase drug absorption.
-
P-glycoprotein (P-gp) Inhibition: If this compound is a substrate for efflux transporters like P-gp, co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can help determine the extent of efflux.
Experimental Protocol and Animal Model Considerations
Issue: Variability in experimental procedures or model-specific physiological differences.
Troubleshooting Strategies:
-
Fasting/Fed State: The presence of food can significantly alter the absorption of some drugs. Conduct studies in both fasted and fed states to assess any food effect.
-
Animal Strain and Species: Different animal species and even strains can have variations in gastrointestinal physiology, metabolic enzymes, and transporter expression. Compare your results with available data from other models.
-
Dose and Vehicle Volume: Ensure the dose is appropriate for the model and that the vehicle volume is not causing gastrointestinal distress or altering normal physiology.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent System
This protocol describes a general method for preparing a solution of this compound for oral gavage in a preclinical model.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG400, Tween 80, Saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of DMSO. Sonication may be required to aid dissolution.
-
Add PEG400 to the solution and vortex thoroughly.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed.
-
Add saline to the desired final volume and vortex again.
-
The final vehicle composition (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline) should be optimized for solubility and tolerability in the chosen animal model.
-
Protocol 2: In Vivo Oral Bioavailability Study in a Rodent Model
This protocol outlines a basic workflow for assessing the oral bioavailability of this compound.
-
Animal Model: Select the appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for determination of clearance and volume of distribution).
-
Group 2: Oral (PO) administration of this compound formulation.
-
-
Dosing:
-
For the IV group, administer a known dose of this compound (e.g., 1-2 mg/kg) via tail vein injection.
-
For the PO group, administer the desired dose of the formulated this compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for limited oral bioavailability.
References
Edonentan stability in long-term storage and experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of Edonentan.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the Endothelin-A (ETA) receptor.[1][2][3][4] By blocking this receptor, this compound inhibits the downstream signaling pathways activated by endothelin-1 (ET-1), which are typically involved in vasoconstriction and cell proliferation.
Q3: In which solvent can this compound be dissolved?
A3: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of up to 55 mg/mL (102.49 mM). Sonication may be required to aid dissolution.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Precipitation of this compound in aqueous buffer or cell culture medium.
-
Cause: this compound is a poorly water-soluble compound. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause it to precipitate out.
-
Solution:
-
Prepare an intermediate dilution: First, dilute the concentrated DMSO stock of this compound with a water-miscible organic co-solvent such as ethanol or PEG300 before diluting it into the final aqueous buffer or medium.
-
Stepwise dilution: Perform serial dilutions in the aqueous buffer, ensuring gentle mixing after each step.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Problem 2: Inconsistent or weaker than expected biological activity.
-
Cause 1: Degradation of this compound stock solution.
-
Solution: Ensure that the DMSO stock solution is stored at -80°C and has not been subjected to multiple freeze-thaw cycles. For critical experiments, consider preparing fresh dilutions from a recently prepared stock solution.
-
-
Cause 2: Adsorption to plasticware.
-
Solution: Poorly soluble compounds can sometimes adsorb to the surface of plastic tubes and plates. To mitigate this, consider using low-adhesion plasticware or glass vials for storage and preparation of solutions. Pre-rinsing pipette tips with the solution before dispensing can also help.
-
-
Cause 3: Inaccurate concentration determination.
-
Solution: Verify the concentration of your stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Problem 3: Potential for off-target effects or cellular toxicity.
-
Cause: While this compound is a selective ETA antagonist, high concentrations may lead to off-target effects. The solvent (DMSO) can also be toxic to some cell lines at higher concentrations.
-
Solution:
-
Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for this compound's activity in your specific model.
-
Vehicle control: Always include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as the this compound-treated group.
-
Cell viability assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound and the DMSO vehicle at the concentrations used in your experiments.
-
Stability and Degradation
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing sulfonamide and amide functionalities, potential degradation pathways under forced conditions such as extreme pH and oxidative stress can be inferred.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The sulfur atom in the sulfonamide group and other electron-rich parts of the molecule could be susceptible to oxidation.
It is recommended to protect this compound solutions from prolonged exposure to light and extreme pH conditions to minimize potential degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: Stability Testing using HPLC
This is a general protocol for assessing the stability of this compound in a given formulation or under specific storage conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or formulation.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC method to determine the initial concentration and purity.
-
Storage: Store the remaining solutions under the desired stability testing conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot from each storage condition and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound and the presence of any new peaks (potential degradation products) at each time point to the initial analysis. Calculate the percentage of this compound remaining.
Visualizations
Caption: this compound blocks the ETA receptor signaling pathway.
Caption: Workflow for preparing this compound solutions for experiments.
References
Welcome to the technical support center for researchers utilizing Edonentan in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor.[1][2] It binds to the ETA receptor with high affinity, blocking the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor. This compound's selectivity for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to investigate the role of the ETA receptor in various physiological and pathological processes. Given its mechanism of action, it is frequently employed in studies related to cardiovascular diseases, such as heart failure and hypertension.[2]
Q3: What are potential sources of artifacts in experiments involving this compound?
Potential artifacts in this compound-related experiments can arise from several sources, including:
-
Compound Aggregation: At higher concentrations, small molecules like this compound can form aggregates, leading to non-specific inhibition of the target receptor and false-positive results.
-
Compound Precipitation: Poor solubility of this compound in assay buffers can lead to its precipitation, affecting the actual concentration in the experiment and leading to inaccurate results.
-
Off-Target Effects: Although this compound is highly selective for the ETA receptor, at high concentrations, it might interact with other receptors or cellular components, causing unintended effects.
-
Assay-Specific Issues: Artifacts can also be inherent to the experimental setup, such as issues with radioligands in binding assays or dye-related problems in calcium flux assays.
Troubleshooting Guides
This section provides troubleshooting guides for common issues encountered during key experiments with this compound.
Radioligand Binding Assays
Issue: High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Radioligand sticking to filter plates or vials | Pre-soak filter plates with a blocking agent like 0.1-0.5% polyethyleneimine (PEI). Include a detergent (e.g., 0.1% BSA or Tween-20) in the wash buffer to reduce hydrophobicity-driven binding. |
| Suboptimal radioligand concentration | Use a radioligand concentration at or below its Kd value to minimize non-specific interactions.[3] |
| Insufficient washing | Increase the number of wash steps and/or the volume of ice-cold wash buffer to effectively remove unbound radioligand.[3] |
Issue: Low Specific Binding Signal
| Potential Cause | Recommended Solution |
| Degraded receptor preparation | Prepare fresh cell membrane lysates and consistently use protease inhibitors during preparation. Store membrane preparations at -80°C. |
| Incorrect assay buffer composition | Optimize the buffer pH and ionic strength. Ensure the presence of any necessary divalent cations (e.g., MgCl2) at their optimal concentrations. |
| Insufficient incubation time | Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by performing a time-course experiment. |
Calcium Mobilization Assays
Issue: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence of the compound | Test the fluorescence of this compound alone at the concentrations used in the assay. If it fluoresces, consider using a different calcium-sensitive dye with a distinct excitation/emission spectrum. |
| Cellular stress or death | Ensure cells are healthy and not overgrown. Use a cell viability assay to confirm cell health before the experiment. Minimize exposure to high concentrations of DMSO. |
| Suboptimal dye loading | Titrate the concentration of the calcium-sensitive dye and the loading time to find the optimal conditions with the lowest background and highest signal-to-noise ratio. |
Issue: No or Low Signal in Response to Agonist
| Potential Cause | Recommended Solution |
| Low receptor expression | Use a cell line with higher endogenous expression of the ETA receptor or a stably transfected cell line. |
| Receptor desensitization | Avoid prolonged exposure of cells to low levels of agonists before the experiment. Ensure complete removal of any residual agonist from previous treatments. |
| Inactive agonist | Verify the activity and concentration of the ET-1 agonist. Prepare fresh agonist solutions for each experiment. |
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant endothelin receptor antagonists.
Table 1: In Vitro Potency and Selectivity of Endothelin Receptor Antagonists
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (ETA vs ETB) |
| This compound | ETA | 0.01 | N/A | 81,000-fold |
| ETB | 810 | N/A | ||
| Bosentan | ETA | 4.7 | N/A | ~20-fold |
| ETB | 95 | N/A | ||
| Atrasentan | ETA | 0.034 | N/A | High |
| Zibotentan | ETA | N/A | 21 | Selective for ETA |
| BQ-123 | ETA | N/A | 7.3 | Selective for ETA |
| BQ-788 | ETB | N/A | 1.2 | Selective for ETB |
| Macitentan | ETA | N/A | 0.5 | ~780-fold |
| ETB | N/A | 391 |
N/A: Data not available from the searched sources.
Table 2: Pharmacokinetic Parameters of Selected Oral Drugs in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| This compound | N/A | N/A | N/A | N/A | N/A |
| Ondansetron | 0.28 (oral solution) | 58 ± 3.4 | 2 ± 0.2 | N/A | 2.9 times less than transdermal |
| Ondansetron | 8 (oral) | N/A | N/A | N/A | 4.07 |
| Oridonin | 20 (oral) | N/A | < 0.25 | N/A | 4.32 |
| Oridonin | 40 (oral) | N/A | < 0.25 | N/A | 4.58 |
| Oridonin | 80 (oral) | N/A | < 0.25 | N/A | 10.8 |
N/A: Data not available from the searched sources.
Experimental Protocols
Radioligand Binding Assay for ETA Receptor
This protocol is a general guideline for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human ETA receptor
-
Radioligand: [125I]-ET-1
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM)
-
Test compound: this compound
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or unlabeled ET-1 (for non-specific binding).
-
Add [125I]-ET-1 to all wells at a final concentration at or below its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This protocol provides a general workflow for a fluorescent-based calcium mobilization assay.
Materials:
-
Cells expressing the human ETA receptor (adherent or suspension)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist: ET-1
-
Antagonist: this compound
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading capability
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them into the microplate and allow them to attach overnight.
-
For suspension cells, plate them on the day of the assay.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of ET-1 to stimulate calcium influx.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities.
-
Plot the response against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound blocks the ETA receptor signaling pathway.
Caption: General experimental workflow for this compound assays.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Detecting Potential Edonentan-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of Edonentan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as BMS-207940) is a potent and selective antagonist of the endothelin-A (ETA) receptor, with a high binding affinity (Ki of 10 pM).[1] As an endothelin receptor antagonist, it blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptor.[1][2] The endothelin signaling pathway is involved in various physiological processes, including vasoconstriction, cell proliferation, and apoptosis.[3][4]
Q2: What are the known cytotoxic risks associated with endothelin receptor antagonists like this compound?
Clinical and post-marketing data on endothelin receptor antagonists (ERAs) have indicated a risk of adverse effects, with hepatotoxicity (liver injury) being a notable concern for some drugs in this class. Meta-analyses of clinical trials involving various ERAs have shown a significantly higher incidence of abnormal liver function, such as elevated liver transaminases, in patients receiving these drugs compared to placebo. Therefore, when evaluating the preclinical safety of this compound, a focus on potential hepatotoxicity is crucial.
Q3: Which cell types are most appropriate for studying this compound-induced cytotoxicity?
Given the known association of the ERA class with hepatotoxicity, liver cells are the most relevant model for in vitro studies. The following are commonly used models:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro toxicology as they most closely mimic in vivo liver metabolism and function. However, their availability, cost, and donor-to-donor variability can be limiting factors.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are immortalized cell lines that are more readily available and easier to culture than primary cells. HepaRG cells are particularly noted for their metabolic activity, making them a viable surrogate for many functional liver assays.
-
3D Liver Models (e.g., Spheroids): These models offer a more physiologically relevant microenvironment compared to traditional 2D monolayer cultures and can provide more predictive data on drug toxicity.
Q4: Which primary assays are recommended for an initial screen of this compound-induced cytotoxicity?
For an initial assessment, it is recommended to use a combination of assays that measure different cytotoxicity endpoints. A common starting point includes:
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, providing an indication of cell health and proliferation.
-
Membrane Integrity Assays (e.g., LDH Release): These assays detect the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium, which is a marker of cell membrane damage and necrosis.
-
ATP Quantification Assays: The amount of intracellular ATP is a direct indicator of cell viability, as ATP is rapidly degraded in non-viable cells.
Troubleshooting Guides
Metabolic Assays (MTT/MTS)
Problem 1: Low absorbance values or no color change.
| Possible Cause | Troubleshooting Steps |
| Insufficient viable cells | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase the incubation time after plating to allow for cell recovery. |
| MTT reagent issues | Ensure the MTT solution is a clear yellow color. Protect from light and use sterile techniques to avoid contamination. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by using an appropriate solubilization solution (e.g., DMSO) and mixing thoroughly. |
| Short incubation time | Increase the incubation period with the MTT reagent (typically 1-4 hours) to allow for sufficient formazan formation. |
Problem 2: High background absorbance in control wells.
| Possible Cause | Troubleshooting Steps |
| Contamination | Check for microbial contamination in the culture medium. Use sterile techniques and fresh reagents. |
| Media components | Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step. |
| Compound interference | The test compound itself might be colored or have reducing properties. Run a cell-free control with the compound and assay reagents to check for direct interference. |
Membrane Integrity Assays (LDH Release)
Problem 1: High spontaneous LDH release in untreated control wells.
| Possible Cause | Troubleshooting Steps |
| High cell density | Over-confluent cells can lead to spontaneous cell death. Determine the optimal cell seeding density through a titration experiment. |
| Handling-induced damage | Overly forceful pipetting during media changes or reagent addition can damage cell membranes. Handle cells gently. |
| Serum in media | Animal sera can contain endogenous LDH. Reduce the serum concentration or use a serum-free medium for the assay. |
Problem 2: Low LDH release despite visible cell death under the microscope.
| Possible Cause | Troubleshooting Steps |
| Assay timing | LDH is released during late-stage apoptosis or necrosis. If this compound induces a slow cell death process, extend the treatment duration (e.g., 24-48 hours). |
| Compound inhibits LDH enzyme | The compound may directly inhibit LDH activity. Test this by adding this compound to the maximum release control and see if the signal is reduced. |
| Apoptotic cell death | Early-stage apoptosis may not result in significant LDH release. Consider using an apoptosis-specific assay, such as a caspase activity assay. |
ATP-Based Viability Assays
Problem 1: Low or no luminescent signal.
| Possible Cause | Troubleshooting Steps |
| Low cell number | Ensure a sufficient number of viable cells are present to generate a detectable signal. |
| Rapid ATP degradation | ATP is unstable. Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples on ice if possible. |
| Inefficient cell lysis | Ensure complete cell lysis by following the kit protocol, which may involve mixing on an orbital shaker. |
Quantitative Data Summary
The following table summarizes key parameters for the recommended cytotoxicity assays. Note that optimal conditions will vary depending on the cell line and experimental setup.
| Assay Type | Principle | Detection Method | Typical Incubation Time | Key Advantages |
| MTT/MTS | Reduction of tetrazolium salt by metabolically active cells. | Colorimetric (Absorbance) | 1-4 hours (reagent incubation) | Well-established, cost-effective. |
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells. | Colorimetric (Absorbance) | Up to 30 minutes (reaction time) | Measures membrane integrity, indicative of necrosis. |
| ATP-Based | Quantification of intracellular ATP as a marker of viable cells. | Luminescence | ~10 minutes (signal stabilization) | Highly sensitive, rapid, suitable for HTS. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matching the highest this compound concentration). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Plate Setup: Seed cells in a 96-well plate. Designate wells for untreated controls (spontaneous LDH release), maximum release controls (to be lysed later), and medium background controls (no cells).
-
Compound Treatment: Add this compound dilutions to the appropriate wells and incubate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15-45 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100.
Protocol 3: ATP-Based Viability Assay
-
Cell Plating and Treatment: Prepare and treat cells with this compound in a white opaque-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
Visualizations
Caption: Workflow for this compound cytotoxicity testing.
Caption: ETA receptor signaling and point of this compound action.
References
Technical Support Center: Enhancing Edonentan Selectivity for the ETA Receptor
Welcome to the technical support center for Edonentan, an endothelin receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the selectivity of this compound for the endothelin A (ETA) receptor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of enhancing the selectivity of this compound for the ETA receptor over the ETB receptor?
A1: Enhancing the selectivity of this compound for the ETA receptor is crucial for therapeutic efficacy and safety. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] Pathophysiological actions of endothelin-1 (ET-1), such as those contributing to hypertension, heart failure, and chronic kidney disease, are mainly mediated through the ETA receptor.[2][3] In contrast, the ETB receptor, found on endothelial cells, can mediate vasodilation and is involved in the clearance of circulating ET-1.[1][2] Therefore, a highly ETA-selective antagonist like this compound can inhibit detrimental vasoconstriction while preserving the beneficial effects of ETB receptor activation, potentially leading to a better therapeutic window and fewer side effects like fluid retention.
Q2: How is the ETA receptor selectivity of this compound quantified?
A2: The selectivity of this compound is typically determined by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for the ETA receptor versus the ETB receptor. This is expressed as a selectivity ratio (ETB Ki / ETA Ki or ETB IC50 / ETA IC50). A higher ratio indicates greater selectivity for the ETA receptor. These values are commonly determined using radioligand binding assays or functional cell-based assays.
Q3: What are the initial steps to consider if my this compound analog shows poor ETA selectivity?
A3: If your this compound analog exhibits poor selectivity, a systematic approach involving structure-activity relationship (SAR) studies is recommended. Begin by analyzing the chemical structure of this compound and identify functional groups that can be modified. Key strategies include:
-
Introducing bulky or lipophilic substituents: Modifications that create steric hindrance or favorable hydrophobic interactions within the ETA receptor's binding pocket, which may differ from the ETB receptor, can enhance selectivity.
-
Modifying hydrogen bond donors and acceptors: Altering the hydrogen bonding pattern can exploit differences in the amino acid residues lining the binding pockets of the two receptor subtypes.
-
Exploring different scaffolds: If minor modifications are unsuccessful, consider synthesizing analogs based on different chemical scaffolds known to favor ETA selectivity, such as those based on sulfonamides or propanoic acid derivatives.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High affinity for both ETA and ETB receptors (Low Selectivity) | The pharmacophore of this compound interacts with conserved residues in the binding pockets of both receptor subtypes. | 1. Perform site-directed mutagenesis studies: Identify key non-conserved amino acid residues between ETA and ETB receptors that may influence binding. 2. Utilize computational modeling: Dock this compound into homology models or crystal structures of both ETA and ETB receptors to predict modifications that could introduce selectivity. Recent cryo-EM structures of antagonists bound to ETA can provide valuable insights. 3. Synthesize a focused library of analogs: Based on modeling, introduce modifications to exploit differences in the binding pockets. For example, the substitution of a smaller hydrophobic group may favor ETA binding over ETB. |
| Loss of potency after modifications to improve selectivity | The chemical modifications that confer selectivity may disrupt key interactions required for high-affinity binding to the ETA receptor. | 1. Adopt a strategy of subtle modifications: Make small, incremental changes to the this compound structure to balance selectivity and potency. 2. Re-evaluate the initial pharmacophore: Ensure that the core binding elements are preserved while making modifications at peripheral positions. 3. Consider dual-target antagonists: If high potency is lost, re-evaluate if a potent dual ETA/ETB antagonist might be a viable alternative, depending on the therapeutic indication. |
| Inconsistent results between binding assays and functional assays | - The compound may act as an agonist or partial agonist at one receptor subtype. - Assay conditions (e.g., cell line, radioligand, buffer components) may favor one receptor. | 1. Characterize the functional activity: Perform functional assays, such as calcium mobilization or inositol phosphate accumulation assays, to determine if the compound has any agonist activity. 2. Standardize assay protocols: Ensure consistent use of cell lines expressing human recombinant receptors, specific radioligands, and optimized buffer conditions for both ETA and ETB assays. 3. Use isolated tissue preparations: Confirm in vitro findings using functional assays on isolated blood vessels, which provide a more physiologically relevant context. |
| Good in vitro selectivity but poor in vivo efficacy | - Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism). - High plasma protein binding. | 1. Profile pharmacokinetic properties: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Assess plasma protein binding: High binding can reduce the free concentration of the drug available to interact with the receptor. 3. Optimize for in vivo performance: Modify the structure to improve metabolic stability and bioavailability without compromising selectivity. For example, replacing an amide group with an acetyl group has been shown to improve oral bioavailability and duration of action in some series. |
Quantitative Data: Selectivity of Known Endothelin Receptor Antagonists
The following table summarizes the ETA receptor selectivity for several known antagonists. This data can serve as a benchmark for your own experimental results with this compound analogs.
| Compound | Chemical Class | ETA Ki (nM) | ETB Ki (nM) | ETA/ETB Selectivity Ratio | Reference |
| Bosentan | Pyrimidine | 78 | - | ~20-fold | |
| Ambrisentan | Propanoic Acid | - | - | ~29 to 4000-fold | |
| Macitentan | Sulfonamide | 1.3 | 14,500 | >10,000-fold | |
| Sitaxsentan | Thiophene Sulfonamide | - | - | >6500-fold | |
| Atrasentan | - | - | - | >100-fold | |
| Zibotentan | - | 8.6 | - | - | |
| TBC11251 | Amidothiophenesulfonamide | 0.43 | 9800 | ~22,790-fold |
Note: Selectivity ratios can vary depending on the assay conditions and cell types used.
Experimental Protocols
Radioligand Binding Assay for ETA/ETB Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the ETA and ETB receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human recombinant ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Test compounds: this compound and its analogs at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or unlabeled ET-1 for non-specific binding, or buffer for total binding), and 50 µL of the cell membrane suspension.
-
Incubate the plate at 25°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of this compound and its analogs at the ETA and ETB receptors.
Materials:
-
CHO or HEK293 cells stably co-expressing the human recombinant ETA or ETB receptor and a G-protein like Gαq.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ET-1 as the agonist.
-
Test compounds: this compound and its analogs.
-
Fluorescence plate reader with an injection port.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating with the dye solution for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the response (change in fluorescence) against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Endothelin signaling pathway and the site of action for a selective ETA antagonist.
Caption: Workflow for enhancing the ETA receptor selectivity of this compound.
References
Validation & Comparative
A Comparative Analysis of Edonentan and Ambrisentan Binding Kinetics at the Endothelin-A Receptor
In the landscape of endothelin receptor antagonists, both edonentan and ambrisentan have emerged as potent and selective inhibitors of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation. Understanding the nuances of their interaction with the ETA receptor is paramount for researchers and drug development professionals. This guide provides an objective comparison of the binding kinetics of this compound and ambrisentan, supported by available experimental data, to elucidate their distinct pharmacological profiles.
Quantitative Analysis of Binding Affinity and Residence Time
The binding characteristics of this compound and ambrisentan to the ETA receptor have been quantified using various in vitro assays. While a direct comparative study measuring all kinetic parameters under identical conditions is not publicly available, the existing data provides valuable insights into their relative potencies and receptor interaction dynamics.
| Parameter | This compound | Ambrisentan | Reference |
| Equilibrium Dissociation Constant (Ki/Kb) | 10 pM (0.01 nM) | 0.12 nM - 0.14 nM | [1] |
| Receptor Occupancy Half-Life (ROt1/2) | Data not available | 40 seconds | [1] |
| Association Rate Constant (kon) | Data not available | Data not available | |
| Dissociation Rate Constant (koff) | Data not available | Data not available |
Note: Ki (inhibitor constant) and Kb (equilibrium dissociation constant of an antagonist) are considered equivalent in this context.
Experimental Protocols
The determination of the binding parameters listed above relies on precise and validated experimental methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay for Ki Determination of this compound
A competitive radioligand binding assay is a standard method to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the ETA receptor.
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a fixed concentration of ETA receptor-expressing membranes and a fixed concentration of [125I]ET-1 are incubated with increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [125I]ET-1, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Release Assay for Kb and Receptor Occupancy Half-Life (ROt1/2) Determination of Ambrisentan[1]
This functional assay measures the ability of an antagonist to inhibit the agonist-induced intracellular calcium mobilization, providing insights into its potency and residence time at the receptor.
Objective: To determine the equilibrium dissociation constant (Kb) and receptor occupancy half-life (ROt1/2) of ambrisentan in human pulmonary arterial smooth muscle cells (PASMCs).[1]
Materials:
-
Human PASMCs endogenously expressing ETA receptors.[1]
-
Culture medium (e.g., SmGM-2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Endothelin-1 (ET-1) as the agonist.
-
Ambrisentan.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
Procedure for Kb Determination:
-
Cell Preparation: PASMCs are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of ambrisentan for a defined period (e.g., 120 minutes) to allow for receptor binding equilibrium to be reached.
-
Agonist Stimulation: The plate is transferred to a fluorescent plate reader, and baseline fluorescence is recorded. ET-1 is then added to stimulate the cells, and the change in fluorescence, indicative of intracellular calcium release, is measured.
-
Data Analysis: The concentration-response curves for ET-1 in the presence of different concentrations of ambrisentan are generated. The Kb value is calculated using the Schild equation.
Procedure for ROt1/2 Determination:
-
Antagonist Incubation: PASMCs are incubated with a high concentration of ambrisentan for an extended period (e.g., 120 minutes) to ensure maximal receptor occupancy.
-
Washout: The ambrisentan-containing medium is removed, and the cells are washed multiple times with fresh, antagonist-free medium to initiate the dissociation of the drug from the receptors.
-
Time-course Stimulation: At various time points after the washout, cells are stimulated with a fixed concentration of ET-1 (e.g., EC80), and the calcium response is measured.
-
Data Analysis: The recovery of the ET-1 response over time reflects the dissociation of ambrisentan from the ETA receptors. The receptor occupancy half-life (ROt1/2) is determined by fitting the data to a one-phase exponential decay model.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: ETA Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Determining Binding Kinetics Parameters.
Discussion and Conclusion
The available data indicates that this compound exhibits a higher binding affinity for the ETA receptor (Ki = 0.01 nM) compared to ambrisentan (Kb = 0.12 nM). This suggests that, at equilibrium, a lower concentration of this compound is required to occupy 50% of the available ETA receptors.
However, binding affinity alone does not provide a complete picture of a drug's pharmacological activity. The residence time of a drug at its target, often reflected by the dissociation rate, can significantly influence the duration of its effect. The receptor occupancy half-life of 40 seconds for ambrisentan suggests a relatively rapid dissociation from the ETA receptor. Unfortunately, the absence of data on the association and dissociation rates (kon and koff) and the residence time for this compound precludes a direct comparison of their kinetic profiles.
A longer residence time can lead to a more sustained pharmacological effect, even after the plasma concentration of the drug has declined. Conversely, a shorter residence time may be advantageous in situations where rapid modulation of receptor activity is desired.
References
Validating the ETA Receptor Selectivity of Edonentan Over ETB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin A (ETA) receptor antagonist, Edonentan, with other relevant alternatives. It focuses on the validation of its ETA receptor selectivity over the endothelin B (ETB) receptor, supported by experimental data and detailed methodologies.
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, primarily mediated by two receptor subtypes: ETA and ETB. While ETA receptor activation is mainly associated with vasoconstriction, ETB receptor activation can lead to both vasodilation and vasoconstriction, in addition to clearing circulating endothelin-1 (ET-1). Selective ETA receptor antagonists are of significant interest in cardiovascular research and drug development for their potential to specifically target the vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of the ETB receptor.
This compound (also known as BMS-207940) is a potent and highly selective ETA receptor antagonist.[1][2] This guide will delve into the experimental data that substantiates this selectivity and compare its performance with other well-known endothelin receptor antagonists.
Comparative Binding Affinity and Selectivity
The selectivity of an endothelin receptor antagonist is a critical determinant of its pharmacological profile. This is typically quantified by comparing its binding affinity (Ki or IC50 values) for the ETA receptor versus the ETB receptor. A higher selectivity ratio (ETB Ki / ETA Ki) indicates a greater preference for the ETA receptor.
| Compound | ETA Ki | ETB Ki | Selectivity Ratio (ETB/ETA) | Receptor Selectivity |
| This compound | 10 pM[1][2][3] | 810 nM | 81,000 | ETA Selective |
| Ambrisentan | - | - | >4000 | ETA Selective |
| Atrasentan | 69 pM | 139 nM | ~2014 | ETA Selective |
| Bosentan | 4.75 nM | 40.9 nM | 8.6 | Dual ETA/ETB |
Table 1: Comparison of Binding Affinities and Selectivity of Endothelin Receptor Antagonists. This table summarizes the in vitro binding affinities (Ki) and selectivity ratios for this compound and other comparator endothelin receptor antagonists. A higher selectivity ratio indicates greater selectivity for the ETA receptor.
Experimental Protocols
The determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used for the key experiments cited in this guide.
Radioligand Binding Assay for this compound (BMS-207940)
The binding affinity of this compound for human ETA and ETB receptors was determined using a radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.
Protocol:
-
Membrane Preparation: CHO cells expressing either human ETA or ETB receptors are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Competition Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a radiolabeled ligand, typically [¹²⁵I]-ET-1, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine). The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The experimental data robustly validates that this compound is a highly potent and selective ETA receptor antagonist. Its picomolar affinity for the ETA receptor, coupled with a selectivity ratio of over 80,000-fold compared to the ETB receptor, distinguishes it from dual antagonists like Bosentan and positions it as a highly specific tool for investigating ETA receptor-mediated pathways. This high degree of selectivity makes this compound a valuable pharmacological agent for researchers and drug development professionals targeting the endothelin system.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Edonentan's Efficacy: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Edonentan, a selective endothelin-A (ETa) receptor antagonist, against other notable endothelin receptor antagonists. The data presented is compiled from various studies in different animal species, with a focus on models of hypertension and pulmonary arterial hypertension. Due to the limited publicly available in vivo efficacy data for this compound in established disease models, a direct head-to-head comparison is challenging. This guide therefore presents the available data for each compound to facilitate an informed assessment.
Mechanism of Action: The Endothelin Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation and the pathophysiology of cardiovascular diseases. ET-1 exerts its effects by binding to two main receptor subtypes: ETa and ETb receptors. The signaling pathway is depicted below.
Caption: Endothelin-1 signaling pathway and points of intervention by receptor antagonists.
Comparative Efficacy Data in Animal Models
The following tables summarize the available quantitative data for this compound and its alternatives in various animal models. Direct comparisons should be made with caution due to variations in experimental design across studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Target | Ki (pM) | Species | Reference |
| This compound (BMS-207940) | ETa | 10 | - | [1][2][3] |
| Bosentan | ETa/ETb | - | - | - |
| Ambrisentan | ETa | - | - | - |
| Macitentan | ETa/ETb | - | - | - |
| Data for Ki values of comparator drugs were not readily available in the reviewed literature in a directly comparable format. |
Table 2: Efficacy of Endothelin Receptor Antagonists in Rat Models of Hypertension
| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference |
| This compound (BMS-207940) | Big ET-1 Induced Pressor Response | 3 µmol/kg | Oral | Blocks pressor response | [2][3] |
| A-127722.5 (Selective ETa) | DOCA-salt hypertensive rats | 10 mg/kg/day | Oral | ↓ 24 mmHg | |
| A-127722.5 (Selective ETa) | DOCA-salt hypertensive rats | 30 mg/kg/day | Oral | ↓ 27 mmHg | |
| Bosentan (Dual ETa/ETb) | 1K,1C & 2K,1C hypertensive rats | 100 mg/kg/day | Oral | No significant change | |
| Macitentan (Dual ETa/ETb) | Dahl salt-sensitive hypertensive rats | 30 mg/kg (on top of 100 mg/kg Bosentan) | - | Further ↓ 19 mmHg | |
| Macitentan (Dual ETa/ETb) | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | - | No significant effect |
Table 3: Efficacy of Endothelin Receptor Antagonists in Rat Models of Pulmonary Arterial Hypertension (PAH)
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Bosentan (Dual ETa/ETb) | Monocrotaline-induced PAH | 200 mg/kg/day | Gavage | ↓ Right Ventricular Systolic Pressure, ↓ Right Ventricular Hypertrophy | |
| Macitentan (Dual ETa/ETb) | Bleomycin-induced pulmonary hypertension | 30 mg/kg (on top of Bosentan) | - | Further ↓ 4 mmHg in Mean Pulmonary Artery Pressure |
Table 4: Efficacy Data in Other Animal Species
| Compound | Species | Animal Model | Key Findings | Reference |
| This compound (BMS-207940) | Monkey | - | Half-life of 17.0 hours reported | |
| PD 145065 (Non-selective) | Dog | Pulmonary Air Embolism | Attenuated the increase in mean pulmonary arterial pressure | |
| JKC-301 (Selective ETa) | Dog | Venous Air Infusion | Attenuated hemodynamic changes | |
| Getagozumab (Selective ETa Antibody) | Monkey | Hypoxia- and Monocrotaline-induced PAH | Lowered pulmonary arterial pressure and attenuated right ventricular hypertrophy |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This is a widely used model to study PAH. The general workflow is as follows:
Caption: Experimental workflow for the monocrotaline-induced PAH model in rats.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (typically 60 mg/kg) is administered. Monocrotaline is a pyrrolizidine alkaloid that causes endothelial injury in the pulmonary vasculature, leading to progressive PAH.
-
Disease Development: The animals develop significant PAH, characterized by increased right ventricular pressure and pulmonary vascular remodeling, approximately 3-4 weeks after the monocrotaline injection.
-
Treatment: The endothelin receptor antagonist or vehicle is typically administered daily by oral gavage, starting at a predefined time point after monocrotaline injection.
-
Assessment of Efficacy: At the end of the study period, animals are anesthetized, and hemodynamic parameters such as right ventricular systolic pressure are measured via catheterization. The heart is then excised, and the right ventricle is dissected from the left ventricle and septum to determine the Fulton's Index (RV/[LV+S]), a measure of right ventricular hypertrophy. Lung tissue is also collected for histological analysis of pulmonary artery remodeling.
Measurement of Mean Arterial Pressure in Conscious Rats
To avoid the confounding effects of anesthesia, blood pressure is often measured in conscious animals using telemetry or the tail-cuff method.
Caption: Workflows for blood pressure measurement in conscious rats.
Protocol Details (Tail-Cuff Method):
-
Acclimatization: Rats are trained for several days by placing them in restrainers to minimize stress during the actual measurement.
-
Warming: To enhance the detection of the tail artery pulse, the rats are warmed in a chamber or with a heat lamp before measurement.
-
Measurement: A cuff is placed around the base of the tail, and a sensor is placed distally to detect the pulse. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Multiple readings are typically taken and averaged.
Conclusion
This compound is a potent and selective ETa receptor antagonist with favorable pharmacokinetic properties in rats. However, the publicly available data on its in vivo efficacy in established animal models of hypertension and pulmonary hypertension is limited, particularly in direct comparison with other endothelin receptor antagonists like bosentan, ambrisentan, and macitentan. The provided data tables and experimental protocols offer a foundation for researchers to understand the preclinical landscape of these compounds. Further studies directly comparing the efficacy of this compound in relevant animal models are necessary to fully elucidate its therapeutic potential relative to other agents in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: Edonentan vs. Sitaxsentan in Endothelin A Receptor Antagonism
In the landscape of pharmacological research, particularly in the development of treatments for conditions like pulmonary arterial hypertension, endothelin receptor antagonists (ERAs) represent a critical class of therapeutic agents. This guide provides a detailed comparative analysis of two such antagonists, Edonentan and Sitaxsentan, with a focus on their potency at the endothelin A (ETA) receptor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the relative efficacy of these compounds.
Quantitative Comparison of Receptor Affinity
The potency of a receptor antagonist is a key determinant of its therapeutic efficacy. This is often quantified by its binding affinity, represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The available data for this compound and Sitaxsentan are summarized below.
| Compound | Receptor | Potency Metric | Value | Selectivity (ETA vs. ETB) |
| This compound | ETA | Ki | 10 pM[1][2] | ~81,000-fold |
| ETB | Ki | 810 nM[2] | ||
| Sitaxsentan | ETA | Ki | 0.43 nM[3] | ~6,500-fold |
| ETA | IC50 | 1.4 nM[3] |
Disclaimer: The potency values presented in this table are derived from separate studies. Direct comparison should be approached with caution, as variations in experimental conditions can influence the outcome of such measurements.
Experimental Methodologies
The determination of the binding affinity of compounds like this compound and Sitaxsentan to their target receptors is typically achieved through in vitro radioligand binding assays. A representative protocol for such an assay is detailed below.
Radioligand Binding Assay for ETA Receptor
Objective: To determine the binding affinity of a test compound (e.g., this compound or Sitaxsentan) for the endothelin A (ETA) receptor.
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radioligand: [125I]-ET-1 (a radioactively labeled form of endothelin-1).
-
Test compounds: this compound, Sitaxsentan.
-
Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin and other additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand ([125I]-ET-1), and varying concentrations of the test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation: The mixture is then rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions
To better understand the context in which these antagonists function, the following diagrams illustrate the endothelin signaling pathway and the workflow of a typical binding assay.
Caption: Endothelin-1 signaling pathway and points of antagonism.
Caption: Workflow of a competitive radioligand binding assay.
Concluding Remarks
References
Validating Edonentan's On-Target Effects: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edonentan (BMS-207940), a potent and highly selective endothelin-A (ETA) receptor antagonist, with other endothelin receptor antagonists (ERAs). The focus is on the validation of on-target effects, with a particular emphasis on the conceptual use of knockout models to ascertain specificity and efficacy. While direct comparative studies of this compound against other ERAs in knockout models are not extensively available in public literature, this guide synthesizes available data to provide a comprehensive overview for research and drug development professionals.
This compound is a biphenylsulfonamide derivative that demonstrates high affinity and selectivity for the ETA receptor, with a reported Ki of 10 pM.[1][2] Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting vasoconstriction and cell proliferation.[3] The validation of such on-target effects is crucial to ensure therapeutic efficacy and minimize off-target toxicities. Knockout animal models, particularly those with targeted deletion of the endothelin receptors (ETA or ETB), are invaluable tools for this purpose.
The Role of Knockout Models in Validating ERA On-Target Effects
The use of knockout (KO) mice in which the ETA receptor gene (Ednra) is selectively deleted provides a definitive model to confirm the on-target action of an ETA antagonist. In an ETA KO model, a truly selective ETA antagonist should exhibit a significantly diminished or completely absent pharmacological effect, as its molecular target is not present. Any residual activity could suggest off-target effects or engagement with other receptors.
Conversely, studies in endothelial cell-specific ETB knockout mice have been instrumental in elucidating the role of the ETB receptor in clearing circulating ET-1.[4] This highlights the importance of using specific knockout models to dissect the complex in vivo pharmacology of ERAs.
Comparative Analysis of Endothelin Receptor Antagonists
The following tables summarize key data for this compound and other prominent ERAs. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons.
| Compound | Receptor Selectivity | Affinity (Ki or IC50) | Oral Bioavailability (Rat) | Key In Vivo Effects | Reference |
| This compound (BMS-207940) | Selective ETA | 10 pM (Ki) | 100% | Blocks big ET-1 induced pressor response in rats. | [1] |
| Bosentan | Dual ETA/ETB | ETA: 4.7 nM (IC50), ETB: 95 nM (IC50) | ~50% | Improves hemodynamics in pulmonary arterial hypertension (PAH). | |
| Ambrisentan | Selective ETA | ETA: 0.019 nM (IC50) | Good | Effective in treating PAH with a better liver safety profile compared to bosentan. | |
| Macitentan | Dual ETA/ETB | ETA: 0.5 nM (IC50), ETB: 391 nM (IC50) | Good | Demonstrates sustained receptor binding and reduces morbidity and mortality in PAH. | |
| Sitaxentan | Selective ETA | High ETA selectivity | Good | Effective in PAH, but withdrawn due to liver toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERA on-target effects. Below are generalized protocols for key experiments.
In Vivo Assessment of ETA Antagonism in a Wild-Type Rodent Model
Objective: To determine the in vivo potency and efficacy of an ETA antagonist in blocking the pressor response to exogenous big ET-1.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Animals are anesthetized, and a carotid artery is cannulated for blood pressure monitoring. A jugular vein is cannulated for infusion of compounds.
-
A baseline blood pressure is established.
-
The test antagonist (e.g., this compound) is administered orally or intravenously at varying doses.
-
After a set pre-treatment time, a bolus of big ET-1 is infused to induce a pressor response.
-
The inhibition of the big ET-1-induced pressor response by the antagonist is measured and compared to a vehicle control group.
Validation of On-Target Effects using ETA Knockout Mice
Objective: To confirm that the pharmacological effect of a selective ETA antagonist is mediated through the ETA receptor.
Animal Model: Smooth muscle-specific ETA receptor knockout (SM-ETA KO) mice and floxed littermate controls.
Procedure:
-
Both SM-ETA KO and control mice are instrumented for blood pressure measurement.
-
The selective ETA antagonist is administered to both groups of mice.
-
The physiological parameter of interest (e.g., blood pressure, response to ET-1 infusion) is measured.
-
Expected Outcome: The antagonist should produce a significantly smaller or no effect in the SM-ETA KO mice compared to the control mice, confirming its on-target action.
Visualizing the Pathways and Experimental Logic
Endothelin Signaling Pathway and Point of Intervention
Caption: The endothelin signaling pathway and the inhibitory action of this compound on the ETA receptor.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for validating the on-target effects of this compound using knockout models.
Conclusion
This compound presents a promising profile as a highly potent and selective ETA receptor antagonist. While direct comparative studies in knockout models are needed to definitively establish its superiority over other ERAs, the conceptual framework for such validation is clear. The use of ETA knockout models is the gold standard for confirming that the therapeutic effects of this compound are indeed mediated by its intended target, thereby ensuring a higher probability of clinical success and a favorable safety profile. The synthesis of available data suggests that this compound's high selectivity and potency warrant further investigation in these definitive preclinical models.
References
A Comparative Review of the Safety Profiles of '-entan' Drugs for Researchers
This guide provides an objective comparison of the safety profiles of endothelin receptor antagonists (ERAs), commonly known as '-entan' drugs. Targeted at researchers, scientists, and drug development professionals, this review synthesizes data from extensive clinical trials to highlight the key safety considerations associated with this class of therapeutics. The primary agents discussed include the dual ETA/ETB receptor antagonists bosentan and macitentan, and the selective ETA receptor antagonist ambrisentan. Sitaxentan, another selective ETA antagonist, has been withdrawn from the market worldwide due to fatal liver injury and is mentioned for historical context.[1][2][3]
The principal adverse effects associated with ERAs are hepatotoxicity, peripheral edema, and anemia.[4] The incidence and severity of these events vary among the different agents, influencing drug selection and patient management strategies.
Comparative Analysis of Key Adverse Events
A meta-analysis of 24 randomized controlled trials encompassing 4,894 patients revealed that, as a class, ERAs significantly increased the risk of abnormal liver function, peripheral edema, and anemia compared to placebo.[1] However, the risk profile for each adverse event is distinct for individual drugs.
| Adverse Event | Bosentan | Ambrisentan | Macitentan | Sitaxentan |
| Hepatotoxicity (Abnormal Liver Function) | Significantly Increased Risk (RR 3.78 vs. Placebo) | Significantly Decreased Risk (RR 0.06 vs. Placebo) | No Significant Increase (RR 1.17 vs. Placebo) | Withdrawn due to fatal liver injury |
| Peripheral Edema | Significantly Increased Risk (RR 1.47 vs. Placebo) | Significantly Increased Risk (RR 2.02 vs. Placebo) | No Significant Increase (RR 1.08 vs. Placebo) | N/A |
| Anemia | Significantly Increased Risk (RR 3.09 vs. Placebo) | No Significant Increase (RR 1.30 vs. Placebo) | Significantly Increased Risk (RR 2.63 vs. Placebo) | N/A |
| Data sourced from a meta-analysis of 24 randomized, double-blind, placebo-controlled clinical trials. RR = Risk Ratio. |
Hepatotoxicity: Bosentan is most strongly associated with an increased risk of elevated liver aminotransferases. The mechanism is thought to involve the inhibition of the bile salt export pump, leading to an accumulation of cytotoxic bile salts. In contrast, ambrisentan has been shown to significantly decrease the risk of abnormal liver function compared to placebo. Macitentan does not appear to significantly increase this risk.
Peripheral Edema: Both bosentan and ambrisentan are linked to a significantly higher risk of peripheral edema. This side effect is a known consequence of pulmonary arterial hypertension (PAH) itself but is also a recognized effect of some ERAs.
Anemia: A significant risk of anemia is observed with both bosentan and macitentan. This is often due to hemodilution resulting from vasodilation and does not typically necessitate treatment discontinuation.
Signaling Pathways
Endothelin-1 (ET-1) is a potent vasoconstrictor that acts through two receptor subtypes: ETA and ETB. In vascular smooth muscle cells, activation of both receptor types leads to vasoconstriction and proliferation. Conversely, ETB receptors on endothelial cells mediate the release of vasodilators like nitric oxide (NO) and prostacyclin. '-Entan' drugs work by blocking these receptors.
Experimental Protocols
The assessment of safety in clinical trials for '-entan' drugs follows standardized methodologies to ensure rigorous and comparable data collection.
Assessment of Hepatotoxicity
The evaluation of drug-induced liver injury (DILI) is a critical component of safety monitoring.
-
Biochemical Monitoring: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and periodically throughout the trial (e.g., monthly for the first few months, then every 3 months).
-
Definition of Hepatotoxicity: A primary safety endpoint is often defined as an elevation of aminotransferases (ALT or AST) to greater than three times the upper limit of normal (>3x ULN). More severe injury is indicated by concurrent elevation of total bilirubin (>2x ULN) without initial findings of cholestasis, a scenario referred to as "Hy's Law," which signals a higher risk of fatal DILI.
-
Causality Assessment: When significant LFT abnormalities are detected, a thorough investigation is conducted to exclude other potential causes, such as viral hepatitis, autoimmune hepatitis, or biliary obstruction. The Roussel Uclaf Causality Assessment Method (RUCAM) may be used as a standardized tool to determine the likelihood that the liver injury is caused by the study drug.
-
Action Protocol: Study protocols, such as those for bosentan, specify actions to be taken if LFTs exceed certain thresholds. For example, if ALT/AST levels are between 3-5x ULN, the drug may be stopped, and LFTs are retested frequently until they return to baseline.
Assessment of Peripheral Edema
Peripheral edema is assessed through both clinical evaluation and patient reporting.
-
Clinical Examination: Investigators perform a physical examination to check for swelling in the lower limbs, ankles, and feet. The severity of pitting edema is often graded on a scale (e.g., 1+ to 4+) based on the depth of the indentation and the time it takes for the skin to rebound.
-
Standardized Measurements: For more quantitative assessment, methods like measuring ankle circumference or using water displacement volumetry can be employed, though these are more common in research settings.
-
Adverse Event Reporting: In large trials like the ARIES studies for ambrisentan, peripheral edema is captured as an adverse event based on investigator observation and patient reports. Search terms may include "peripheral edema," "fluid retention," and "pitting edema" to ensure comprehensive data capture.
Assessment of Anemia
Anemia is monitored through routine hematological testing.
-
Laboratory Monitoring: A complete blood count (CBC) is performed at baseline and at regular intervals (e.g., every 3 months) to monitor hemoglobin and hematocrit levels.
-
Definition of Anemia: Anemia is typically defined as a hemoglobin level below established reference values, which can vary by sex. The event is then classified by severity (e.g., mild, moderate, severe) based on the degree of hemoglobin reduction.
-
Etiology Investigation: While often attributed to hemodilution, other causes of anemia are considered. Monitoring of iron metabolism parameters may also be advised for patients receiving ERAs.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for monitoring and managing key adverse events in a clinical trial for an '-entan' drug, based on protocols from trials like SERAPHIN and ARIES and FDA guidance.
References
- 1. Federal Register :: Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability [federalregister.gov]
- 2. Long-Term Safety, Tolerability and Survival in Patients with Pulmonary Arterial Hypertension Treated with Macitentan: Results from the SERAPHIN Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Safety and tolerability of bosentan in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Edonentan Against Newer Generation Endothelin Receptor Antagonists (ERAs)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the endothelin receptor antagonist (ERA) Edonentan against newer generation ERAs, including bosentan, ambrisentan, macitentan, atrasentan, and aprocitentan. The objective is to offer an evidence-based resource for researchers, scientists, and drug development professionals, summarizing available data to inform future research and development in this class of therapeutics.
Introduction to Endothelin Receptor Antagonists and Therapeutic Index
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a significant role in the pathophysiology of various cardiovascular and fibrotic diseases, most notably pulmonary arterial hypertension (PAH). Endothelin receptor antagonists (ERAs) function by blocking the binding of ET-1 to its receptors, ETA and ETB, thereby mitigating its pathological effects.
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A wider therapeutic window, the range of doses that are effective without causing significant toxicity, is a desirable characteristic for any therapeutic agent. This guide will explore the available preclinical and clinical data to compare the therapeutic window of this compound with that of more recently developed ERAs.
Overview of this compound and Newer Generation ERAs
This compound (BMS-207940) is a highly potent and selective ETA receptor antagonist with a reported Ki of 10 pM.[1][2] Preclinical studies in rats indicated good pharmacokinetic properties.[1] However, clinical development of this compound appears to have been discontinued, and as a result, publicly available data, particularly on its therapeutic index, is limited.[3]
Newer Generation ERAs have seen successful clinical development and approval for various indications. These can be broadly categorized into dual (ETA/ETB) and selective (ETA) antagonists.
-
Bosentan: The first orally active dual ETA/ETB receptor antagonist approved for the treatment of PAH.[4]
-
Ambrisentan: A selective ETA receptor antagonist.
-
Macitentan: A dual ETA/ETB receptor antagonist with tissue-targeting properties.
-
Atrasentan: A selective ETA receptor antagonist investigated for diabetic kidney disease.
-
Aprocitentan: A dual ETA/ETB receptor antagonist recently approved for the treatment of resistant hypertension.
Comparative Data Presentation
Preclinical Efficacy and Toxicity
A direct comparison of the therapeutic index based on preclinical LD50/TD50 and ED50 values is challenging due to the limited availability of public data for this compound and the proprietary nature of such information for the newer ERAs. The following table summarizes the available preclinical data.
| Drug | Receptor Selectivity | Preclinical Efficacy (ED50) | Preclinical Toxicity (LD50/TD50) | Therapeutic Index (Calculated) |
| This compound | Selective ETA | Data not publicly available | Data not publicly available | Not available |
| Bosentan | Dual ETA/ETB | Data not publicly available | Data not publicly available | Not available |
| Ambrisentan | Selective ETA | Data not publicly available | Maximum non-lethal oral dose: >2000 mg/kg (rats) | Not available |
| Macitentan | Dual ETA/ETB | Data not publicly available | Data not publicly available | Not available |
| Atrasentan | Selective ETA | Data not publicly available | Data not publicly available | Not available |
| Aprocitentan | Dual ETA/ETB | Data not publicly available | Data not publicly available | Not available |
Clinical Efficacy and Safety Profile
Clinical trial data provides valuable insights into the therapeutic window of these agents in humans. The following tables summarize key efficacy and safety findings for the newer generation ERAs.
Table 2: Clinical Efficacy of Newer Generation ERAs
| Drug | Indication | Key Efficacy Endpoint | Results |
| Bosentan | PAH | Improvement in 6-minute walk distance (6MWD) | Significant improvement vs. placebo. |
| Ambrisentan | PAH | Improvement in 6MWD | Significant improvement vs. placebo. |
| Macitentan | PAH | Reduction in morbidity and mortality events | Significant reduction in a composite endpoint vs. placebo. |
| Atrasentan | IgA Nephropathy | Reduction in proteinuria | Significant reduction in urine protein-to-creatinine ratio vs. placebo. |
| Aprocitentan | Resistant Hypertension | Reduction in systolic blood pressure | Significant reduction vs. placebo. |
Table 3: Common Adverse Events of Newer Generation ERAs from Clinical Trials
| Drug | Common Adverse Events |
| Bosentan | Liver enzyme elevation, headache, edema, anemia. |
| Ambrisentan | Peripheral edema, headache, nasal congestion. |
| Macitentan | Anemia, nasopharyngitis, headache. |
| Atrasentan | Peripheral edema, anemia, headache. |
| Aprocitentan | Edema/fluid retention, anemia. |
Experimental Protocols
General Protocol for Determining Therapeutic Index in Preclinical Studies
The determination of a therapeutic index involves a series of preclinical studies designed to assess both the efficacy and toxicity of a drug candidate. While specific protocols for each ERA are proprietary, a general methodology can be outlined.
Objective: To determine the median effective dose (ED50) and the median toxic dose (TD50) or median lethal dose (LD50) of an ERA in animal models to calculate the therapeutic index (TI = TD50/ED50 or LD50/ED50).
1. Efficacy Studies (Determining ED50):
- Animal Model: Select a relevant animal model of the target disease (e.g., monocrotaline-induced PAH in rats).
- Dose-Response Assessment: Administer a range of doses of the ERA to different groups of animals.
- Efficacy Endpoint: Measure a relevant physiological parameter to assess the drug's effect (e.g., reduction in right ventricular systolic pressure in PAH models).
- Data Analysis: Plot the dose-response curve and calculate the ED50, the dose at which 50% of the maximal therapeutic effect is observed.
2. Toxicity Studies (Determining TD50/LD50):
- Acute Toxicity (Single Dose): Administer single, escalating doses of the ERA to different groups of animals to determine the LD50, the dose that is lethal to 50% of the animals.
- Sub-chronic/Chronic Toxicity (Repeat Dose): Administer the ERA daily for a specified period (e.g., 28 or 90 days) at various dose levels.
- Toxicity Endpoints: Monitor for clinical signs of toxicity, changes in body weight, food/water consumption, hematology, clinical chemistry, and perform histopathological examination of major organs.
- Data Analysis: Identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). The TD50, the dose causing a specific toxic effect in 50% of the animals, can be determined from these studies.
3. Calculation of Therapeutic Index:
- Calculate the TI by dividing the TD50 or LD50 by the ED50.
Visualizations
Endothelin Signaling Pathway
Caption: Simplified Endothelin-1 signaling pathway via ETA and ETB receptors.
Experimental Workflow for Therapeutic Index Determination
Caption: General experimental workflow for determining the therapeutic index.
Discussion and Conclusion
A direct, quantitative comparison of the therapeutic index of this compound with newer generation ERAs is precluded by the lack of publicly available preclinical data for this compound. The discontinuation of its clinical development suggests that its therapeutic window may not have been sufficiently favorable compared to other emerging compounds at the time.
For the newer generation ERAs, a qualitative assessment of their therapeutic window can be made based on extensive clinical trial data. While all approved ERAs have demonstrated efficacy in their respective indications, they are also associated with a range of adverse effects that require careful patient monitoring.
-
Bosentan , as the first-in-class dual ERA, has a well-characterized efficacy and safety profile, with hepatotoxicity being a notable concern requiring regular monitoring.
-
Ambrisentan , a selective ETA antagonist, was developed to potentially offer a better safety profile, particularly concerning hepatotoxicity, although peripheral edema remains a common side effect.
-
Macitentan , a newer dual ERA, has shown a favorable safety profile with a lower incidence of liver enzyme elevation compared to bosentan, though anemia is a potential risk.
-
Atrasentan and Aprocitentan are being developed for indications beyond PAH, and their long-term safety profiles in these patient populations are still being fully elucidated.
References
Safety Operating Guide
Navigating the Disposal of Edonentan: A Step-by-Step Safety Protocol
Researchers and drug development professionals handling Edonentan, a potent endothelin receptor antagonist, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] In the absence of explicit disposal guidelines for this research compound, a systematic approach involving the acquisition of the Safety Data Sheet (SDS) and a thorough hazardous waste determination is crucial. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Acquiring the Safety Data Sheet (SDS)
The most critical document for chemical safety and disposal is the manufacturer-specific SDS.[5] This document contains detailed information regarding the chemical's properties, hazards, and recommended disposal methods.
Actionable Steps:
-
Locate the Original SDS: The SDS is typically provided with the chemical shipment.
-
Contact the Manufacturer: If the original SDS is unavailable, contact the supplier or manufacturer directly to request a copy. Many suppliers also provide access to SDSs on their websites.
-
Utilize Online Databases: Several online databases aggregate SDSs from various manufacturers.
Hazardous Waste Determination
If a specific SDS for this compound with disposal instructions cannot be obtained, the responsibility falls on the waste generator to determine if it qualifies as hazardous waste. This determination is guided by the Resource Conservation and Recovery Act (RCRA), which defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.
This compound Waste Profile:
| Characteristic | Evaluation for this compound | Data Source |
| Ignitability | No data suggests this compound has a low flashpoint. | PubChem |
| Corrosivity | This compound is not expected to be corrosive. | General chemical properties |
| Reactivity | This compound is stable under normal conditions. | MedChemExpress |
| Toxicity | As a potent endothelin receptor antagonist, it is biologically active at low doses and could be harmful if ingested or absorbed. While specific toxicity data for disposal classification is not readily available, its pharmacological potency warrants a cautious approach. | Inferred from pharmacological action |
Given its high potency and biological activity, it is prudent to handle this compound as a potentially hazardous substance.
Disposal Protocol for this compound
The following workflow outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures:
If an SDS with specific disposal instructions is available:
-
Follow the manufacturer's recommendations precisely.
In the absence of a specific SDS (Recommended Precautionary Approach):
-
Segregate and Label:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the chemical name "this compound," and a description of the contents.
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department. They are the definitive resource for institutional and local regulations regarding hazardous waste disposal.
-
Provide them with all available information on this compound.
-
-
Arrange for Professional Disposal:
-
Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor. Your EHS office will have established procedures for this.
-
Do not dispose of this compound down the drain or in regular trash. Even for compounds not officially classified as RCRA hazardous, incineration is the preferred method for non-hazardous pharmaceutical waste to prevent environmental contamination.
-
Experimental Protocols Cited
This guidance is based on established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core experimental protocol is the Hazardous Waste Determination , which involves a systematic evaluation of the chemical's properties against defined hazard criteria.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Supplier | CAS 210891-04-6 | AOBIOUS [aobious.com]
- 4. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 5. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Edonentan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Edonentan, a potent endothelin receptor antagonist. The following procedural guidance, based on best practices for handling potent pharmaceutical compounds, is intended to supplement, not replace, a compound-specific risk assessment.
Currently, a specific Safety Data Sheet (SDS) for this compound (also known as BMS-207940) is not publicly available. Therefore, the following recommendations are derived from general guidelines for handling high-potency active pharmaceutical ingredients (APIs). These protocols are designed to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to creating a barrier between the researcher and the potent compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation. Full-facepiece PAPRs can offer a high level of protection.[1] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure effectiveness.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals to prevent permeation.[1] |
| Body Protection | Disposable Coveralls | Opt for coveralls made from materials like Tyvek® to provide protection against chemical splashes and fine particles.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Experimental Protocols
1. Preparation:
-
Designated Handling Area: All work with this compound should be conducted in a designated area with restricted access, such as a containment ventilated enclosure (CVE), a Class II biological safety cabinet, or a fume hood.
-
Decontamination: A validated decontamination solution should be readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste generated during the handling process.
-
PPE Donning: All required PPE must be donned in the correct sequence in a clean area before entering the designated handling zone.
2. Handling:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques and keep containers covered as much as possible.
-
Solution Preparation: Prepare solutions within a containment system. Ensure all equipment used is dedicated to potent compound work or is thoroughly decontaminated after use.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Use a pre-assembled spill kit appropriate for chemical hazards to clean the spill, working from the outer edge inwards.
-
All materials used for the cleanup must be disposed of as hazardous waste.
4. Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Single-use PPE should be disposed of in the appropriate hazardous waste container.
-
Waste Disposal: All waste generated from handling this compound, including contaminated PPE and cleaning materials, must be placed in sealed, clearly labeled containers.
-
Final Disposal: Due to its potency, the recommended method for the final disposal of this compound and its associated waste is high-temperature incineration by a licensed hazardous waste disposal service. This method ensures the complete destruction of the active compound.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent pharmaceutical compounds like this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
